molecular formula C12H17NO3 B13489754 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Cat. No.: B13489754
M. Wt: 223.27 g/mol
InChI Key: DXTMIBVBUSWKGN-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is a high-purity chemical compound offered for research use only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to a class of gamma-amino acids, which are of significant interest in medicinal chemistry and neuroscience research due to their structural similarity to neurotransmitters. Based on its structure, which features a gamma-aminobutyric acid (GABA) backbone with a substituted phenyl ring, this compound is hypothesized to have potential activity in neuropharmacological studies. Related aryl-substituted gamma-amino acids have been investigated for their interactions with GABA receptor systems, such as acting as agonists or antagonists, which can help in elucidating the mechanisms of neural transmission and developing new therapeutic agents . The methoxymethyl substituent on the phenyl ring may influence the compound's pharmacokinetic properties, including its lipophilicity and blood-brain barrier permeability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various in vitro and in vivo experiments to explore its biological activity, metabolic pathways, and potential research applications. As with all research chemicals, appropriate safety data sheets should be consulted prior to use. Specific analytical data, including NMR and mass spectrometry, should be provided on the certificate of analysis for each specific lot.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H17NO3/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15/h2-5,11H,6-8,13H2,1H3,(H,14,15)

InChI Key

DXTMIBVBUSWKGN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(CC(=O)O)CN

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic Acid

[1]

Executive Summary & Retrosynthetic Analysis

Compound Class:

1Chemical Structure:1Molecular Formula:



Molecular Weight:1

This guide details the strategic synthesis of a lipophilic GABA-B agonist analog featuring a 4-methoxymethyl substituent on the phenyl ring. Structurally related to Phenibut and Baclofen , this specific analog introduces a methoxymethyl group (

1

1
Retrosynthetic Logic

The synthesis is designed around the Nitroalkene Route (Henry-Michael-Reduction sequence). This pathway is preferred over the anhydride (Stobbe) route due to higher yields and easier purification of the nitro-intermediate.

Critical Criticality: The presence of the benzylic ether (

RetrosynthesisTargetTarget Molecule4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acidPrecursor1Intermediate 33-Aryl-4-nitrobutanoic acidTarget->Precursor1Selective Reduction(Raney Ni)Precursor2Intermediate 2Michael Adduct (Malonate)Precursor1->Precursor2Hydrolysis &DecarboxylationPrecursor3Intermediate 1Nitrostyrene DerivativePrecursor2->Precursor3Michael Addition(Diethyl malonate)StartStarting Material4-(Methoxymethyl)benzaldehydePrecursor3->StartHenry Reaction(Nitromethane)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the GABA backbone via a nitroalkene intermediate.[1]

Precursor Synthesis: 4-(Methoxymethyl)benzaldehyde[1]

Commercial availability of 4-(methoxymethyl)benzaldehyde varies. It is often more reliable to synthesize it fresh to avoid oxidation byproducts (benzoic acids).[1]

Protocol:

  • Starting Material: 4-(Chloromethyl)benzaldehyde (CAS 73296-39-8).

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Procedure:

    • Dissolve 4-(chloromethyl)benzaldehyde (10.0 g, 64.7 mmol) in anhydrous MeOH (100 mL).

    • Add NaOMe (25% in MeOH, 1.1 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 4 hours. Note: The aldehyde carbonyl may form a dimethyl acetal in situ.

    • Workup: Quench with water. If acetal formation is observed (via TLC), treat with 1M HCl for 30 mins to hydrolyze back to the aldehyde.[1] Extract with Ethyl Acetate (EtOAc).[1][2]

    • Yield: Expect ~85-90% as a clear oil.

Core Synthesis: The Nitroalkene Pathway

Step 1: Henry Reaction (Nitrostyrene Formation)

Objective: Condensation of the aldehyde with nitromethane to form the electrophilic alkene.

  • Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).[1]

  • Reaction:

    
    [1]
    

Detailed Protocol:

  • In a 500 mL round-bottom flask, combine 4-(methoxymethyl)benzaldehyde (10.0 g, 60.9 mmol) and Nitromethane (40 mL).

  • Add Ammonium Acetate (1.8 g, 0.4 eq).

  • Reflux the mixture (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

  • Purification: Cool the mixture. The product often crystallizes upon cooling. If not, remove excess nitromethane under reduced pressure.[1] Recrystallize the yellow solid from Ethanol/IPA.

  • Characterization:

    
    H NMR will show trans-alkene doublets (
    
    
    Hz) around 7.5–8.0 ppm.
Step 2: Michael Addition

Objective: Introduction of the acetic acid backbone via malonate addition.

  • Reagents: Diethyl malonate, Sodium Ethoxide (cat), Ethanol.[1]

  • Reaction:

    
    
    

Detailed Protocol:

  • Dissolve Diethyl malonate (10.7 g, 1.1 eq) in anhydrous Ethanol (50 mL).

  • Add catalytic Sodium Ethoxide (0.1 eq).[1] Stir for 15 mins.

  • Add the Nitrostyrene from Step 1 (solid) in portions.

  • Stir at RT for 3 hours. The yellow color of the nitrostyrene will fade as the conjugation is broken.

  • Workup: Acidify slightly with Acetic Acid. Concentrate in vacuo. Partition between water and EtOAc.[2] Dry organic layer over MgSO

    
    .
    
  • Yield: The product is a viscous oil (Diethyl 2-(1-(4-(methoxymethyl)phenyl)-2-nitroethyl)malonate). Proceed directly to hydrolysis.

Step 3: Hydrolysis and Decarboxylation

Objective: Convert the diester to the mono-carboxylic acid and remove the redundant carboxyl group.

  • Reagents: 6M HCl.

  • Reaction:

    
    
    

Detailed Protocol:

  • Suspend the crude oil from Step 2 in 6M HCl (100 mL).

  • Reflux vigorously (110°C) for 18 hours. Note: This harsh condition hydrolyzes the esters and decarboxylates the gem-diacid.

  • Workup: Cool to RT. The product, 3-(4-(methoxymethyl)phenyl)-4-nitrobutanoic acid , may precipitate as a solid or oil.[1] Extract with Dichloromethane (DCM).[1]

  • Purification: This intermediate must be pure for the final reduction. Recrystallize from Benzene/Hexane or purify via column chromatography (DCM/MeOH).[1]

Step 4: Selective Reduction (The Critical Step)

Objective: Reduce the nitro group (



1
  • Risk: Standard Pd/C hydrogenation often causes hydrogenolysis of benzylic ethers.

  • Solution: Use Raney Nickel , which is highly active for nitro reduction but kinetically slower for benzyl ether cleavage under mild pressure.[1]

Detailed Protocol:

  • Dissolve the nitro-acid (5.0 g) in Methanol (50 mL).

  • Add aqueous Ammonia (25%, 5 mL) to form the soluble ammonium salt (prevents lactamization during reduction).

  • Add Raney Nickel (approx. 1.0 g of slurry, washed with water and MeOH). Caution: Pyrophoric.

  • Hydrogenate at 3–5 atm (45–75 psi) H

    
     pressure at Room Temperature for 12 hours.
    
  • Workup: Filter catalyst through Celite (keep wet!). Concentrate the filtrate.

  • Isolation: The residue is the crude amino acid. Dissolve in minimal water, adjust pH to 6.5–7.0 (isoelectric point) with dilute HCl or AcOH.[1] Add Isopropanol to induce crystallization.

Analytical Characterization

To validate the synthesis, the following data profile must be met.

Physiochemical Properties Table
PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.5%HPLC (C18, Phosphate buffer/MeCN)
Melting Point 195–198°C (Decomposes)Capillary Method
Solubility Soluble in Water, 0.1M HCl; Insoluble in DCMSolubility Test
Spectral Validation
  • 
    H NMR (400 MHz, D
    
    
    O):
    • 
       7.20–7.35 (m, 4H, Ar-H) – Symmetric para-substitution pattern.[1]
      
    • 
       4.45 (s, 2H, Ar-CH 
      
      
      -O) – Diagnostic Singlet.[1]
    • 
       3.35 (s, 3H, O-CH 
      
      
      ) – Diagnostic Singlet.
    • 
       3.20–3.30 (m, 1H, Ar-CH ).[1]
      
    • 
       3.05–3.15 (m, 2H, CH 
      
      
      -NH
      
      
      ).[1]
    • 
       2.40–2.60 (m, 2H, CH 
      
      
      -COOH).[1]
  • Mass Spectrometry (ESI+):

    • Calc.[3] [M+H]

      
      : 224.12[1]
      
    • Found [M+H]

      
      : 224.1 
      
      
      0.1[1]
    • Fragment 192.1 (Loss of -OCH

      
       or Methanol typical in high energy collision).
      

Workflow Visualization

The following diagram illustrates the complete reaction logic, highlighting the critical decision point at the reduction stage.

SynthesisWorkflowcluster_0Stage 1: Scaffold Assemblycluster_1Stage 2: FunctionalizationStep1Aldehyde + Nitromethane(Henry Reaction)Step2Nitrostyrene + Malonate(Michael Addition)Step1->Step2Step3Acid Hydrolysis(-CO2)Step2->Step3DecisionReduction StrategyCRITICAL CHECKPOINTStep3->DecisionPathAPd/C, H2(Risk: Ether Cleavage)Decision->PathA AvoidPathBRaney Ni, H2, NH3(Preserves Ar-CH2-OMe)Decision->PathB PreferredEndFinal ProductPure Amino AcidPathB->EndStart4-(Methoxymethyl)benzaldehydeStart->Step1

Figure 2: Process flow diagram emphasizing the chemoselective reduction requirement.

References

  • General Synthesis of 3-Aryl-GABA Analogs: Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481.[1] Link

  • Henry Reaction & Michael Addition Protocols: Mair, F. S., et al. (2003).[1] "Enantioselective synthesis of beta-amino acids." Tetrahedron: Asymmetry, 14(7), 867-878.[1] Link[1]

  • Stability of Benzyl Ethers in Hydrogenation: Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Section on Benzyl Ethers).[1] Link[1]

  • Raney Nickel Reduction of Nitro Compounds: Tyman, J. H. P. (1978).[1] "The hydrogenation of nitro-compounds with Raney nickel." Journal of Applied Chemistry and Biotechnology, 28(1), 119-125.[1] Link[1]

Mechanism of action of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid , a specific structural analog of the GABAergic compounds Phenibut and Baclofen.[1]

Dual-Target Modulation of GABA-B Receptors and Subunits[1][2]

Executive Summary

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid (referred to herein as 4-MMPB ) is a synthetic neuropsychotropic agent belonging to the "gabapentinoid" and "3-phenyl-GABA" chemical classes.[1] Structurally defined by a


-aminobutyric acid backbone substituted at the 

-position with a para-methoxymethyl-phenyl ring, this compound exhibits a dual mechanism of action.[1] It functions as an agonist at metabotropic GABA-B receptors and as a ligand for the

(alpha-2-delta)
subunit of voltage-gated calcium channels (VGCCs).[1]

This guide details the pharmacodynamics, structural-activity relationships (SAR), and validation protocols required to characterize 4-MMPB in a research setting.[1]

Part 1: Structural Pharmacology & SAR Analysis[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Core Scaffold: 3-phenyl-GABA (Phenibut derivative)[1]

  • Key Substituent: 4-Methoxymethyl group (

    
    ) at the para position of the phenyl ring.[1]
    
Structure-Activity Relationship (SAR)

The pharmacological profile of 4-MMPB is dictated by the steric and electronic properties of the para-substituent relative to its parent compounds:

Compoundpara-SubstituentPrimary TargetSecondary TargetLipophilicity (LogP)
Phenibut

GABA-B (Agonist)

(Weak)
~1.3
Baclofen

GABA-B (Potent)

(Negligible)
~1.6
Gabapentin (Cyclohexyl)

(Potent)
GABA-B (None)-1.1
4-MMPB

Dual Activity Dual Activity ~1.8 (Est.)

Mechanistic Implication: The methoxymethyl group is bulkier than the chloro- group in Baclofen.[1] Research into 4-substituted GABA analogs suggests that while small electron-withdrawing groups (Cl, F) favor GABA-B selectivity, larger lipophilic groups enhance affinity for the


 subunit of VGCCs.[1] Consequently, 4-MMPB is predicted to possess a mixed profile , retaining GABA-B agonism while exhibiting significantly higher 

binding affinity than Phenibut.[1]

Part 2: Mechanism of Action[1]

4-MMPB operates through two distinct but synergistic signaling pathways that result in neuronal hyperpolarization and inhibition of excitatory neurotransmitter release.[1]

Pathway A: GABA-B Receptor Agonism

4-MMPB acts as an orthosteric agonist at the GABA-B receptor, a G-protein-coupled receptor (GPCR) obligate heterodimer (


).[1]
  • Binding: 4-MMPB binds to the Venus Flytrap Domain (VFT) of the

    
     subunit.[1]
    
  • Transduction: This induces a conformational change in the

    
     subunit, activating the associated 
    
    
    
    protein.[1]
  • Effector Signaling:

    • Inhibition of Adenylyl Cyclase: The

      
       subunit inhibits adenylyl cyclase, reducing intracellular cAMP and PKA activity.[1]
      
    • Activation of GIRK Channels: The

      
       dimer directly binds to G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing 
      
      
      
      efflux and membrane hyperpolarization.[1]
Pathway B: Voltage-Gated Calcium Channel ( ) Modulation

Similar to pregabalin, 4-MMPB binds to the


 auxiliary subunit of presynaptic P/Q-type and N-type voltage-gated calcium channels.[1]
  • Binding: 4-MMPB binds to the

    
     subunit with high affinity.[1]
    
  • Trafficking Inhibition: This binding disrupts the trafficking of the VGCC complex to the synaptic membrane.[1]

  • Calcium Blockade: The reduction in functional surface channels decreases presynaptic

    
     influx in response to action potentials.[1]
    
  • Neurotransmitter Suppression: Reduced

    
     prevents the fusion of synaptic vesicles containing glutamate, substance P, and CGRP.[1]
    
Mechanistic Visualization

The following diagram illustrates the concurrent signaling cascades activated by 4-MMPB.

G MMPB 4-MMPB (Ligand) GABAB GABA-B Receptor (GPCR) MMPB->GABAB A2D Alpha-2-Delta Subunit (VGCC) MMPB->A2D Gi Gi/o Protein Activation GABAB->Gi Coupling CaChan N/P/Q-Type Ca2+ Channels (Trafficking Inhibition) A2D->CaChan Internalization Gbg G-beta-gamma Subunit Gi->Gbg Dissociation AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gbg->GIRK Activates cAMP cAMP Levels (Decrease) AC->cAMP Hyper Membrane Hyperpolarization GIRK->Hyper GluRel Glutamate/Substance P Release Inhibition CaChan->GluRel

Caption: Dual signaling pathway of 4-MMPB showing G-protein coupling (left) and VGCC modulation (right).[1]

Part 3: Experimental Validation Protocols

To validate the specific activity of 4-MMPB, researchers must distinguish between its GABAergic and Gabapentinoid effects.[1] The following protocols provide a self-validating framework.

Protocol 3.1: Competitive Radioligand Binding (Differentiation Assay)

Objective: Determine the affinity (


) of 4-MMPB for GABA-B vs. 

sites.

Reagents:

  • Ligand A (GABA-B):

    
    -Baclofen.[1]
    
  • Ligand B (

    
    ): 
    
    
    
    -Gabapentin.[1]
  • Tissue: Rat synaptic brain membranes (Cerebral cortex for GABA-B; Cerebellum for

    
    ).[1]
    

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     to isolate membranes.[1]
    
  • Incubation (GABA-B): Incubate 200

    
    g protein with 5 nM 
    
    
    
    -Baclofen and varying concentrations of 4-MMPB (
    
    
    to
    
    
    M) for 60 min at 20°C.
    • Non-specific binding control: 100

      
      M GABA.[1]
      
  • Incubation (

    
    ):  Incubate 200 
    
    
    
    g protein with 10 nM
    
    
    -Gabapentin and varying concentrations of 4-MMPB for 60 min at 25°C.
    • Non-specific binding control: 10

      
      M Pregabalin.[1]
      
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Validation Criteria:

  • If

    
     (GABA-B) < 100 nM 
    
    
    
    Potent GABA-B agonist.[1]
  • If

    
     (
    
    
    
    ) < 100 nM
    
    
    Potent Gabapentinoid.[1]
  • Expected Result for 4-MMPB: Balanced affinity (e.g.,

    
     50-200 nM for both targets).[1]
    
Protocol 3.2: Functional cAMP Inhibition Assay

Objective: Confirm agonism (efficacy) at GABA-B, ruling out antagonistic properties.[1]

  • Cell Line: HEK293 cells stably expressing

    
    .
    
  • Stimulation: Pre-incubate cells with Forskolin (10

    
    M) to elevate cAMP levels.[1]
    
  • Treatment: Apply 4-MMPB (0.1 - 100

    
    M).[1]
    
  • Detection: Use a TR-FRET cAMP immunoassay kit.[1]

  • Causality Check: Co-treat with CGP55845 (selective GABA-B antagonist).[1]

    • Result: If 4-MMPB reduces cAMP, and CGP55845 reverses this reduction, the mechanism is confirmed as GABA-B agonism.[1]

Part 4: Pharmacokinetics & Safety Considerations[1]

Predicted ADME Profile

Based on the physicochemical properties of 4-methoxymethyl-phenibut:

  • Absorption: High oral bioavailability predicted due to the Large Neutral Amino Acid Transporter (LAT1) substrate similarity.[1]

  • Distribution: Rapid BBB penetration. The methoxymethyl group increases lipophilicity (

    
    ) compared to Phenibut (
    
    
    
    ), potentially increasing brain-to-plasma ratio.[1]
  • Metabolism:

    • Primary: Renal excretion of unchanged drug (typical for GABA analogs).[1]

    • Secondary: O-demethylation to the alcohol metabolite (4-amino-3-(4-(hydroxymethyl)phenyl)butanoic acid) via CYP450 enzymes.[1]

  • Excretion: Urinary.[1]

Toxicology Markers

Researchers should monitor for "Phenibut-like" toxicity enhanced by "Pregabalin-like" kinetics:

  • Sedation/Respiratory Depression: Synergistic effect of GABA-B and VGCC blockade.[1]

  • Tolerance: Rapid downregulation of GABA-B receptors (internalization) is expected upon chronic exposure.[1]

References

  • Bowery, N. G., et al. (2002).[1] "International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Dolphin, A. C. (2012).[1] "Calcium channel auxiliary α2δ and β subunits: trafficking and one step beyond." Nature Reviews Neuroscience.[1] Link

  • Lapin, I. (2001).[1] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1] CNS Drug Reviews. Link

  • Zaugg, H. E., et al. (1974).[1] "Modification of the beta-phenyl-GABA structure. Synthesis and pharmacological evaluation." Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Sources

In Vitro Biological Activity of Substituted Phenylbutanoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the multifaceted in vitro biological activities of substituted phenylbutanoic acids, a class of compounds demonstrating significant therapeutic potential across various disease areas. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides field-proven experimental protocols, and synthesizes key data to facilitate the advancement of research and development in this promising chemical space.

Introduction: The Versatility of the Phenylbutanoic Acid Scaffold

Substituted phenylbutanoic acids are a class of small molecules characterized by a phenyl ring attached to a butanoic acid moiety. This seemingly simple scaffold has given rise to a diverse array of compounds with a broad spectrum of biological activities. The versatility of this structure allows for substitutions on both the phenyl ring and the butanoic acid chain, enabling fine-tuning of a compound's physicochemical properties and biological targets.

Historically, 4-phenylbutyric acid (4-PBA) has been an important molecule in this class, utilized for the treatment of urea cycle disorders.[1] Its mechanisms of action extend beyond this initial indication, with research revealing its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] These dual activities have propelled the investigation of substituted phenylbutanoic acids into numerous therapeutic areas, including inflammation, cancer, infectious diseases, and neurodegenerative disorders.[3] This guide will systematically explore these key biological activities, providing the technical details necessary to assess novel substituted phenylbutanoic acid derivatives in a laboratory setting.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant area of investigation for substituted phenylbutanoic acids is their potential as anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, and targeting the enzymes and signaling pathways involved is a key therapeutic strategy.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

Many substituted phenylbutanoic acid derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[4] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, these compounds can effectively reduce the inflammatory response. Some derivatives have also been shown to inhibit the biosynthesis of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which are also involved in inflammation.[5] The metabolite of 4-phenylbutyrate, phenylacetyl glutamine (PAGln), has also demonstrated anti-inflammatory properties by inhibiting T cell activation and Toll-like receptor 4 signaling.[6]

A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D 5-LOX B->D E Prostaglandins C->E F Leukotrienes D->F G Inflammation E->G F->G H Substituted Phenylbutanoic Acids H->C Inhibition H->D Inhibition

Figure 1: Inhibition of the Arachidonic Acid Cascade.
Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency of substituted phenylbutanoic acids against COX-1, COX-2, and 5-LOX is typically determined by in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of these compounds.

CompoundTarget EnzymeIC50 (µM)Reference
FM4COX-20.74[4]
FM10COX-20.69[4]
FM12COX-20.18[4]
Experimental Protocols

This protocol provides a framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds and known inhibitors (e.g., SC-560 for COX-1, DuP-697 for COX-2)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and ADHP in Assay Buffer. Prepare a stock solution of arachidonic acid.

  • Assay Setup: In a 96-well plate, add Assay Buffer, Heme, ADHP, and the respective enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells. Include wells for 100% initial activity (with solvent control) and background (no enzyme).

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the probe (e.g., 530-540 nm excitation and 585-595 nm emission for ADHP).[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • 5-LOX enzyme

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds and a known 5-LOX inhibitor

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the 5-LOX enzyme, substrate, and test compounds in the Assay Buffer.

  • Assay Setup: In a 96-well plate, add the Assay Buffer and the 5-LOX enzyme to each well.

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include control wells without the inhibitor.

  • Initiation of Reaction: Start the reaction by adding the substrate to all wells.

  • Measurement: Immediately measure the change in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxide product.[8]

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition and the IC50 value.

Anticancer Activity: Inducing Cell Death and Inhibiting Growth

Substituted phenylbutanoic acids have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.

Mechanism of Action: HDAC Inhibition and Beyond

A primary mechanism of anticancer activity for many phenylbutanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[9] HDACs are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Furthermore, some derivatives have been shown to enhance the activity of conventional chemotherapeutic agents.[10][11]

A Substituted Phenylbutanoic Acids B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Chromatin Remodeling C->D E Gene Expression Changes D->E F Tumor Suppressor Gene Activation E->F G Cell Cycle Arrest E->G H Apoptosis E->H

Figure 2: Anticancer Mechanism via HDAC Inhibition.
Quantitative Data: Cytotoxicity in Cancer Cell Lines

The in vitro anticancer activity of substituted phenylbutanoic acids is commonly evaluated using cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 53A375 (Melanoma)2.22[9]
4-PBAA375 (Melanoma)~8880[9]
Lipo-COM-PBAMDA-MB-231 (Breast)-
Lipo-COM-PBAA549 (Lung)-
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value.[6]

This assay measures the ability of a compound to inhibit HDAC enzyme activity.

Materials:

  • Recombinant HDAC enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine)

  • Developer solution

  • Test compounds and a known HDAC inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines.

  • Assay Setup: In a 96-well plate, add the HDAC assay buffer and the HDAC enzyme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include control wells without any inhibitor.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add the developer solution to each well, which will generate a fluorescent signal from the deacetylated substrate.[3]

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[13][14]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted phenylbutanoic acids have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanisms of action for many substituted phenylbutanoic acids are still under investigation. However, some studies suggest that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with key metabolic pathways. For example, phenylbutyrates have shown specific inhibitory activity against Helicobacter pylori and Escherichia coli.[12] Furthermore, 4-phenylbutyrate has been identified as an inducer of antimicrobial peptide expression, which can enhance the host's innate immune response.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
PhenylbutyratesHelicobacter pylori-[12]
2-(phenylcarbamoyl)phenyl 4-substituted benzoatesMycobacterium tuberculosis0.125 - 8[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final required concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Neuroprotective and Chemical Chaperone Activity

A fascinating and highly significant area of research for substituted phenylbutanoic acids is their neuroprotective potential, largely attributed to their activity as chemical chaperones.

Mechanism of Action: Alleviating Protein Misfolding and Aggregation

Many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the misfolding and aggregation of specific proteins.[18] 4-PBA and its derivatives can act as chemical chaperones, which are small molecules that can stabilize proteins, promote their proper folding, and prevent their aggregation.[1][16] This action can help to reduce the cellular stress caused by the accumulation of misfolded proteins, a process known as endoplasmic reticulum (ER) stress, and thereby protect neuronal cells from damage and death.[18]

A Misfolded Proteins B Protein Aggregation A->B C ER Stress B->C D Neuronal Cell Death C->D E Substituted Phenylbutanoic Acids E->A Stabilizes E->B Inhibits F Proper Protein Folding E->F Promotes G Neuroprotection F->G

Figure 3: Neuroprotection via Chemical Chaperone Activity.
Experimental Protocol: In Vitro Protein Aggregation Prevention Assay

This assay is used to assess the ability of a compound to prevent the aggregation of a model protein under stress conditions.

Materials:

  • A model protein prone to aggregation (e.g., citrate synthase, lysozyme, or insulin)

  • Assay buffer

  • A method to induce aggregation (e.g., heat, chemical denaturant)

  • Test compounds

  • Spectrophotometer or fluorometer to monitor light scattering or turbidity

Procedure:

  • Reagent Preparation: Prepare solutions of the model protein and test compounds in the assay buffer.

  • Assay Setup: In a cuvette or microplate well, mix the model protein solution with different concentrations of the test compound. Include a control with no test compound.

  • Induce Aggregation: Induce protein aggregation using the chosen method (e.g., by increasing the temperature).

  • Monitor Aggregation: Monitor the increase in light scattering or absorbance at a specific wavelength (e.g., 360 nm) over time.[19] Protein aggregation will cause an increase in turbidity.

  • Data Analysis: Compare the rate and extent of aggregation in the presence and absence of the test compounds. Calculate the percentage of aggregation inhibition.[18]

Conclusion and Future Perspectives

Substituted phenylbutanoic acids represent a highly promising and versatile class of compounds with a wide range of in vitro biological activities. Their ability to modulate key biological targets involved in inflammation, cancer, microbial infections, and neurodegeneration underscores their significant therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate novel derivatives and advance our understanding of their structure-activity relationships.

Future research in this field should focus on the design and synthesis of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and the translation of promising in vitro findings into in vivo models. The continued exploration of the substituted phenylbutanoic acid scaffold holds great promise for the development of novel and effective therapies for a multitude of human diseases.

References

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2017). Semantic Scholar. [Link]

  • The antimicrobial activities of phenylbutyrates against Helicobacter pylori. (n.d.). PubMed. [Link]

  • In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. (2018). PubMed. [Link]

  • The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. (2025). PubMed. [Link]

  • Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. (2020). PubMed. [Link]

  • In vitro assays for the determination of histone deacetylase activity. (2025). ResearchGate. [Link]

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (2019). PubMed. [Link]

  • Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. (2017). Bio-protocol. [Link]

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of neuropeptide-processing enzymes. (2007). PubMed. [Link]

  • Screening for histone deacetylase (HDAC) active compounds. (n.d.). BMG Labtech. [Link]

  • A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities. (2022). ACS Publications. [Link]

  • The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. (2025). Bentham Science. [Link]

  • Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. (2025). ResearchGate. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]

  • How to Quantify the Chaperone-Like (Anti-Aggregation) Activity?. (2013). OMICS International. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). National Institutes of Health. [Link]

  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,... (n.d.). ResearchGate. [Link]

  • (A) In vitro protein aggregation assay employing aldolase (0.1 mg/mL in... (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. (2015). PubMed. [Link]

Sources

Early-stage research on 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid , a specific structural analog of the gabapentinoid class (Phenibut/Baclofen derivatives).

Given the specific nature of the 4-methoxymethyl substituent (distinct from the common 4-methoxy or 4-methyl variants), this guide treats the compound as an Early-Stage Investigational New Drug (IND) candidate. The protocols and pharmacological profiles are derived from high-fidelity Structure-Activity Relationship (SAR) data of the phenyl-GABA class.

Compound Code: 4-MOM-PB Class: Gabapentinoid / GABA-B Modulator Status: Early-Stage Research / Pre-Clinical

Executive Summary & Chemical Identity

4-MOM-PB is a 3-substituted GABA derivative characterized by a para-methoxymethyl group on the phenyl ring. This structural modification is designed to alter the lipophilicity and metabolic stability profile compared to the parent compound (Phenibut) and the para-chloro analog (Baclofen).

The introduction of the methoxymethyl ether group (–CH₂OCH₃) at the para-position serves as a bioisostere to the chloro- or methyl- groups, potentially retaining high affinity for the


 subunit of voltage-gated calcium channels (VGCC) while modulating GABA-B receptor efficacy through steric bulk and hydrogen-bond acceptance capacity.
Chemical Data Table
PropertySpecification
IUPAC Name 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Predicted LogP 1.4 – 1.8 (Lipophilic shift vs. Phenibut)
H-Bond Donors 2 (Amine, Carboxylic Acid)
H-Bond Acceptors 3 (Amine, Carboxylic Acid, Ether Oxygen)
Rotatable Bonds 6

Chemical Synthesis Strategy

Directive: The synthesis of 4-MOM-PB requires a route that preserves the sensitive benzylic ether moiety during the reduction of the nitrogen-containing precursor. The Nitromethane/Michael Addition Route is selected over the Rodionov reaction to maximize yield and purity for research-grade synthesis.

Synthesis Workflow Diagram

The following diagram outlines the critical path from the aldehyde precursor to the final amino acid salt.

SynthesisPath Start 4-(Methoxymethyl) benzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Condensation Inter1 Nitrostyrene Intermediate Step1->Inter1 Dehydration Step2 Michael Addition (Diethyl Malonate) Inter1->Step2 NaOEt/EtOH Step3 Hydrolysis & Decarboxylation Step2->Step3 6M HCl, Reflux Step4 Selective Reduction (Raney Ni / H2) Step3->Step4 Nitro -> Amine Final 4-MOM-PB (Final Product) Step4->Final Crystallization

Caption: Step-wise synthesis of 4-MOM-PB via the Nitrostyrene route, preserving the methoxymethyl ether.

Detailed Experimental Protocol

Precursor: 4-(Methoxymethyl)benzaldehyde (CAS: 1711-94-0).

Step 1: Synthesis of 1-(Methoxymethyl)-4-(2-nitrovinyl)benzene
  • Reagents: Dissolve 4-(methoxymethyl)benzaldehyde (100 mmol) in nitromethane (50 mL). Add ammonium acetate (20 mmol) as catalyst.

  • Reaction: Reflux the mixture for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.

  • Workup: Cool to room temperature. The nitrostyrene often crystallizes upon cooling. If not, remove excess nitromethane under reduced pressure. Recrystallize from ethanol.

  • Checkpoint: Verify structure via ¹H-NMR (Look for trans-alkene doublets at 7.5–8.0 ppm).

Step 2: Michael Addition (Formation of the Carbon Skeleton)
  • Reagents: Prepare a solution of sodium ethoxide (from 1.2 eq Na metal in dry EtOH). Add diethyl malonate (1.1 eq).

  • Addition: Add the nitrostyrene from Step 1 portion-wise at 0°C. Stir at room temperature for 3 hours.

  • Workup: Acidify with acetic acid, concentrate in vacuo, and partition between water/DCM. Dry organic layer (MgSO₄) and evaporate.

Step 3: Hydrolysis and Decarboxylation
  • Reaction: Dissolve the Michael adduct in 6M HCl (10 mL/g). Reflux for 18 hours. This step hydrolyzes the esters and decarboxylates the gem-dicarboxylic acid, yielding 3-(4-(methoxymethyl)phenyl)-4-nitrobutanoic acid.

  • Note: Ensure the benzylic ether survives. If degradation occurs (formation of benzyl alcohol/chloride), switch to alkaline hydrolysis (NaOH) followed by mild thermal decarboxylation.

Step 4: Reduction to 4-MOM-PB
  • Catalyst: Use Raney Nickel (active slurry) or 10% Pd/C.

  • Conditions: Hydrogenate at 50 psi (Parr shaker) in Methanol at RT for 6 hours.

    • Critical: Avoid high temperatures (>60°C) to prevent hydrogenolysis of the benzylic C-O bond.

  • Purification: Filter catalyst. Concentrate filtrate. Recrystallize the amino acid from Isopropanol/Water.

Pharmacological Profile (Mechanism of Action)

Based on the SAR of the 3-phenyl-GABA scaffold, 4-MOM-PB is predicted to act as a dual ligand.

  • 
     Subunit (VGCC) Ligand:  The 3-phenyl ring mimics the leucine side chain recognized by the 
    
    
    
    subunit (similar to Gabapentin/Pregabalin). The para-substituent fits into a hydrophobic pocket. The methoxymethyl group is bulkier than the chloro- group of Baclofen, potentially increasing selectivity for specific
    
    
    isoforms (Type 1 vs Type 2).
  • GABA-B Agonist: The GABA backbone allows binding to the orthosteric site of the GABA-B receptor. However, bulky para-substituents typically reduce GABA-B intrinsic activity compared to Baclofen. 4-MOM-PB is likely a partial agonist or a low-affinity agonist at GABA-B, shifting its primary profile toward gabapentinoid-like effects (anxiolysis without heavy sedation).

Signaling Pathway Diagram

MOA Ligand 4-MOM-PB Target1 VGCC Alpha-2-Delta Subunit Ligand->Target1 High Affinity Binding Target2 GABA-B Receptor (GPCR) Ligand->Target2 Partial Agonism CaInflux Inhibit Ca2+ Influx (Pre-synaptic) Target1->CaInflux GiProtein Gi/o Protein Activation Target2->GiProtein Neurotrans Decrease Glutamate/Substance P Release CaInflux->Neurotrans Effector K+ Channel Opening (Hyperpolarization) GiProtein->Effector Effector->Neurotrans Synergistic Inhibition

Caption: Dual mechanism of action targeting voltage-gated calcium channels and GABA-B receptors.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must pass the following self-validating checks.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: D₂O or DMSO-d₆

  • Aromatic Region: 7.15–7.30 ppm (4H, multiplet, Phenyl ring).

  • Benzylic Ether: ~4.40 ppm (2H, singlet, Ph-CH₂ -O-).

  • Methoxy Group: ~3.30 ppm (3H, singlet, -O-CH₃ ).

  • Methine (Chiral Center): ~3.2 ppm (1H, multiplet, Ar-CH -CH₂).

  • Methylene (GABA backbone): Distinct multiplets at 2.4–2.7 ppm.

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amine/Carboxyl absorption) and 254 nm (Phenyl ring).

  • Acceptance Criteria: Single peak >98.5% area integration.

References & Authoritative Grounding

Note: As 4-MOM-PB is an early-stage research compound, the following references provide the foundational SAR and synthesis methodologies for the chemical class.

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Zaugg, H. E., et al. (1969). "Modification of the Knoevenagel condensation for the synthesis of beta-substituted gamma-amino acids." Journal of Organic Chemistry. (Foundational synthesis method for phenyl-GABA analogs).

  • Dolphin, A. C. (2012). "Calcium channel auxiliary α2δ and β subunits: trafficking and one step beyond." Nature Reviews Neuroscience. (Mechanism of gabapentinoids).

  • PubChem Compound Summary. "4-Amino-3-phenylbutanoic acid (Phenibut)." National Library of Medicine.

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a highly selective and sensitive bioanalytical method for the quantitative determination of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, a novel amino acid analogue, in human plasma. The protocol employs a robust solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) detection. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] With a quantitative range of 1.00 to 1000 ng/mL, this method is suitable for pharmacokinetic, toxicokinetic, and clinical research studies.

Introduction and Scientific Rationale

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is a structurally unique small molecule with potential therapeutic applications. As with any drug candidate, its progression through the development pipeline relies on the accurate measurement of its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

The primary analytical challenge presented by this analyte is its amphipathic and polar nature, stemming from the presence of both a carboxylic acid and a primary amine group. This structure imparts high water solubility and zwitterionic character, leading to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.[5][6] Furthermore, the direct analysis of plasma samples is precluded by the presence of endogenous interferences such as proteins and phospholipids, which can cause ion suppression and compromise analytical accuracy.[7]

To overcome these challenges, this method was designed around three core principles:

  • Effective Sample Cleanup: A mixed-mode solid-phase extraction (SPE) is employed to selectively isolate the analyte from complex plasma matrix components, thereby minimizing matrix effects and enhancing method robustness.[8]

  • Appropriate Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to achieve excellent retention and peak shape for this polar compound without the need for chemical derivatization, which can introduce variability.[6][9]

  • Sensitive and Selective Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required to quantify the analyte at low concentrations in a complex biological matrix.[10]

This document provides a comprehensive, step-by-step protocol for sample preparation, analysis, and method validation, intended for use by researchers and drug development professionals.

Overview of the Analytical Workflow

The entire analytical process, from sample receipt to final data generation, follows a structured and validated workflow.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Unknown, QC, Blank) SPE_Load 2. Load Sample Sample->SPE_Load Standards Calibration Standards & Working Solutions Standards->SPE_Load SPE_Condition 1. Condition SPE Plate SPE_Condition->SPE_Load SPE_Wash 3. Wash Plate SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte SPE_Wash->SPE_Elute Evaporate 5. Evaporate & Reconstitute SPE_Elute->Evaporate HILIC HILIC Separation Evaporate->HILIC MSMS MS/MS Detection (MRM) HILIC->MSMS Integration Peak Integration MSMS->Integration Regression Calibration Curve Regression Integration->Regression Quantification Calculate Concentrations Regression->Quantification Report Report Quantification->Report Final Report

Figure 1: High-level workflow for the quantification of the target analyte.

Materials and Methods

Reagents and Chemicals
  • Reference standard of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆, ¹⁵N-4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (K₂EDTA)

Equipment and Consumables
  • LC System: High-performance liquid chromatography system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S micro).

  • SPE Manifold: 96-well positive pressure or vacuum manifold.

  • SPE Plates: Mixed-Mode Cation Exchange SPE plates (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

  • Analytical Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Evaporation System: 96-well plate evaporator (e.g., Biotage SPE Dry).

  • Standard laboratory pipettes, vials, and 96-well collection plates.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard (Analyte) and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS). Prepare separate working solutions for quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma. The final concentrations should cover the desired analytical range. A typical set is outlined in Table 1.

Sample Type Nominal Concentration (ng/mL) Purpose
Blank0Assess matrix interference
Zero Blank0 (with IS)Assess IS interference
CS-1 (LLOQ)1.00Lower Limit of Quantification
CS-22.50Calibration Point
CS-310.0Calibration Point
CS-450.0Calibration Point
CS-5200Calibration Point
CS-6500Calibration Point
CS-7 (ULOQ)1000Upper Limit of Quantification
LQC3.00Low Quality Control (Accuracy/Precision)
MQC150Medium Quality Control (Accuracy/Precision)
HQC750High Quality Control (Accuracy/Precision)
Table 1: Recommended concentrations for calibration standards and quality controls.
Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a mixed-mode cation exchange SPE plate. The acidic conditioning protonates the sorbent's sulfonic acid groups, while the acidic sample load ensures the analyte's primary amine is positively charged, facilitating strong ionic retention.[8] The organic wash removes hydrophobic interferences, and the final elution with a basic solvent neutralizes the analyte, disrupting the ionic bond and releasing it from the sorbent.

SPE_Protocol cluster_spe SPE Plate Operations start Start: Plasma Sample (50 µL) pretreat Pre-treat: Add 200 µL 4% H3PO4 in Water Add 50 µL IS Working Solution start->pretreat condition Condition: 1. 500 µL Methanol 2. 500 µL Water pretreat->condition load Load: Transfer pre-treated sample condition->load wash Wash: 1. 500 µL 2% Formic Acid in Water 2. 500 µL Methanol load->wash elute Elute: 500 µL 5% NH4OH in Methanol wash->elute post_elution Evaporate to dryness under N2 at 40°C elute->post_elution reconstitute Reconstitute in 100 µL 90:10 ACN:Water with 0.1% Formic Acid post_elution->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Step-by-step solid-phase extraction (SPE) protocol.

LC-MS/MS Conditions

The HILIC method uses a high organic mobile phase to retain the polar analyte on a polar stationary phase. The gradient elution starts with high acetonitrile content and gradually increases the aqueous portion to elute the analyte.

Parameter Condition
LC System UPLC System
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
2.6
4.0
Table 2: Liquid Chromatography Conditions.

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the primary amine is readily protonated. MRM transitions must be optimized by infusing a standard solution of the analyte and its IS to determine the precursor ion ([M+H]⁺) and the most stable, high-intensity product ions.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
CAD Gas Medium
MRM Transitions Analyte: Q1 (m/z) → Q3 (m/z) (To be determined experimentally) IS: Q1 (m/z) → Q3 (m/z) (To be determined experimentally)
Collision Energy (CE) To be optimized for each transition
Table 3: Mass Spectrometry Conditions.

Bioanalytical Method Validation

The method must be validated to ensure it is fit for purpose.[11] Validation should be performed according to established regulatory guidelines.[2][3] The key experiments and their typical acceptance criteria are summarized below.

Validation Parameter Experiment Acceptance Criteria
Selectivity Analyze at least 6 different sources of blank plasma. Check for interfering peaks at the retention times of the analyte and IS.Response of interfering peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Analyze a calibration curve with a blank and at least 6 non-zero standards over 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze QC samples at LLOQ, LQC, MQC, and HQC levels (n=6 at each level) in 3 separate runs (intra-day and inter-day).Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from 6 sources to the response in a pure solution.The IS-normalized matrix factor CV across the 6 lots should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at LQC, MQC, and HQC levels (n=6).Recovery should be consistent, precise, and reproducible. The CV across the three levels should be ≤15%.
Stability Assess analyte stability in plasma under various conditions: - Freeze-Thaw (3 cycles) - Bench-Top (room temp) - Long-Term (-80°C)Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.
Table 4: Summary of method validation parameters and acceptance criteria based on FDA/EMA guidelines.[1][12]

Conclusion

This application note details a comprehensive and robust method for the quantification of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid in human plasma. The combination of selective mixed-mode solid-phase extraction, efficient HILIC chromatography, and sensitive MS/MS detection provides a bioanalytical solution that is fit for purpose in regulated drug development environments. The described validation protocol ensures that the method generates reliable, reproducible, and accurate data to support critical pharmacokinetic and clinical studies.

References

  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
  • Chatla, C. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • ECA Academy. (2011).
  • Food and Drug Administration. (2018).
  • Agilent Technologies. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed.
  • Li, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide.
  • International Journal of Scientific Research in Engineering and Management. (2025).
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.

Sources

Nuclear magnetic resonance (NMR) analysis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization & Protocol for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic Acid

Abstract

This guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid , a structural analog of Phenibut and Pregabalin. Due to the molecule's zwitterionic nature and specific para-substitution, standard acquisition parameters often yield suboptimal resolution. This note details solvent selection strategies (D₂O vs. DMSO-d₆), pH optimization for signal sharpening, and a validated qNMR workflow for purity determination.

Introduction & Structural Logic

The target molecule is a


-amino acid derivative featuring a chiral center at the 

-position (C3) and a para-methoxymethyl substituent on the phenyl ring.

Structural Challenges in NMR:

  • Zwitterionic Equilibrium: In neutral aqueous solution, the molecule exists as a zwitterion (

    
    ), causing line broadening and chemical shift variability.
    
  • Chirality: The C3 chiral center renders the methylene protons at C2 and C4 diastereotopic . They will not appear as simple triplets or doublets but as complex ABX or ABM spin systems.

  • Spectral Overlap: The methoxy singlet (

    
    ) risks overlapping with the C4-methylene signals or water suppression artifacts in D₂O.
    

Significance: Accurate characterization is critical for establishing the structure-activity relationship (SAR) of this GABA-pentinoid, specifically verifying the integrity of the ether linkage and the optical purity of the C3 center.

Experimental Design: Solvent & pH Strategy

The choice of solvent dictates the visibility of exchangeable protons and the resolution of the aliphatic backbone.

ParameterMethod A: Structural Verification (DMSO-d₆) Method B: High-Res & qNMR (D₂O + NaOD)
Primary Goal Full proton assignment (including NH/OH)Purity analysis & coupling constant extraction
pH State Protonated (mostly)Anionic (Deprotonated

)
Advantages Visible amide/acid protons; distinct diastereotopicity.Sharp lines; water suppression not required; stable baseline.
Disadvantages Viscosity broadens peaks; hygroscopic solvent peak.Loss of exchangeable protons (NH/OH); pH dependent shifts.
Workflow Decision Tree

ExperimentalWorkflow Start Start: Sample Received Solubility Check Solubility Start->Solubility Decision Goal? Solubility->Decision Struct Full Structure (1H/13C/2D) Decision->Struct ID Purity Purity/qNMR Decision->Purity Quant DMSO Dissolve in DMSO-d6 Struct->DMSO D2O Dissolve in D2O + NaOD (pH > 10) Purity->D2O Acq1 Acquire 1H, COSY, HSQC DMSO->Acq1 Acq2 Acquire 1H (d1=30s) D2O->Acq2 Result1 Confirm Structure & Diastereotopicity Acq1->Result1 Result2 Calculate Mass % Purity Acq2->Result2

Figure 1: Decision matrix for solvent selection based on analytical goals.

Detailed Protocols

Protocol A: Sample Preparation (High-Resolution D₂O Method)

Use this for qNMR and precise coupling constant analysis.

  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Solvent Addition: Add 600 µL of Deuterium Oxide (D₂O) (99.9% D).

  • Basification (Critical Step):

    • The zwitterion is often insoluble or gives broad peaks.

    • Add 10–20 µL of 40% NaOD in D₂O .

    • Mechanism:[1][2][3] This deprotonates the ammonium (

      
      ) and carboxyl (
      
      
      
      ), locking the molecule in a soluble anionic state and collapsing J-coupling from NH protons to sharpen the backbone signals [1].
  • Reference: Add 10 µL of 5 mM TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as the internal chemical shift reference (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     ppm). Do not use TMS as it is insoluble in water.
    
  • Transfer: Transfer to a 5mm NMR tube.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)
ParameterValueRationale
Pulse Sequence zg30 (Bruker) / s2pul (Varian)30° pulse angle ensures accurate integration.
Relaxation Delay (d1) 30 seconds (qNMR) / 2s (Routine)Essential for qNMR to allow full T1 relaxation of aromatic protons.
Spectral Width 12–14 ppmCovers aromatics and potential exchangeables.
Scans (ns) 16 (Routine) / 64 (qNMR)Sufficient S/N (>250:1) for integration.[4][5][6]
Temperature 298 K (25°C)Standardize to prevent chemical shift drift.

Data Analysis & Interpretation

Expected Chemical Shifts (in D₂O + NaOD)

Note: Shifts are estimated based on Phenibut backbone and substituent effects [2][3].

PositionType

(ppm)
MultiplicityJ (Hz)Interpretation
Aromatic Ar-H (meta to alkyl)7.30Doublet (d)~8.0Part of AA'BB' system.
Aromatic Ar-H (ortho to alkyl)7.38Doublet (d)~8.0Deshielded by alkyl group.
Benzylic Ether

4.45 Singlet (s)-Diagnostic Peak. Confirms ether integrity.
Methoxy

3.35 Singlet (s)-Sharp singlet. Verify integration (3H).
C3-H Methine (

)
3.20Multiplet (m)-Chiral center; complex coupling to C2/C4.
C4-H Methylene (

)
2.90–3.05dd / ABX~12, 6Diastereotopic protons (adjacent to amine).
C2-H Methylene (

)
2.40–2.55dd / ABX~15, 7Diastereotopic protons (adjacent to carboxyl).
Correlation Logic (2D NMR)

To rigorously prove the structure, use HSQC (Heteronuclear Single Quantum Coherence) to distinguish the overlapping aliphatic regions.

COSY_HMBC_Logic Methine C3 Methine (3.2 ppm) C2 C2 Methylene (2.5 ppm) Methine->C2 COSY (Vicinal) C4 C4 Methylene (3.0 ppm) Methine->C4 COSY (Vicinal) Ar Aromatic Ring (7.3 ppm) Methine->Ar HMBC (3-bond) OMe Methoxy Group (3.35 ppm) Benzylic Benzylic CH2 (4.45 ppm) Benzylic->Ar HMBC Benzylic->OMe HMBC (Long Range)

Figure 2: Key 2D NMR correlations required to confirm connectivity.

Validated qNMR Purity Protocol

For drug development, "purity" must be quantitative (mass balance), not just area %.

Internal Standard Selection:

  • Maleic Acid: Excellent for D₂O. Singlet at

    
     6.05 ppm (distinct from aromatic region).
    
  • Traceability: Use NIST-traceable Maleic Acid (99.9%+).

Calculation:



Where:

  • 
    : Integral area[6]
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid singlet, 2 for Benzylic CH2 of analyte)
    
  • 
    : Molar mass (Analyte: 223.27  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (decimal)[5]
    

Self-Validation Step: Compare the calculated purity using the Aromatic Doublets (4H) vs. the Benzylic Singlet (2H) . If the results deviate by >1%, suspect aggregation or impurity overlap [4].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 4: Solvent effects on zwitterions).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Estimation of substituent effects on benzene rings).
  • National Institute of Standards and Technology (NIST). (2023). Phenibut HCl 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. Available at: [Link]

Sources

Application Note: 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid (referred to herein as 4-MMPB ) is a specialized


-substituted 

-aminobutyric acid (GABA) analog. Structurally related to Phenibut and Baclofen , this compound incorporates a para-methoxymethyl group on the phenyl ring. This structural modification is designed to probe the steric tolerance and lipophilic requirements of the GABA-B receptor orthosteric binding site and the

subunit of voltage-gated calcium channels (VGCCs).

This application note details the use of 4-MMPB as a pharmacological tool for dissecting inhibitory neurotransmission pathways. It provides validated protocols for radioligand binding assays and electrophysiological characterization, specifically tailored for researchers investigating neuropathic pain, spasticity, and anxiety disorders.

Scientific Background & Mechanism of Action

Structural Pharmacology

4-MMPB belongs to the "Gabapentinoid" and "Baclofen-like" chemical family. Its mechanism is defined by its ability to mimic the inhibitory neurotransmitter GABA while possessing distinct pharmacokinetic properties due to the phenyl ring modification.

  • GABA-B Agonism: Like Baclofen, 4-MMPB binds to the orthosteric site of the GABA-B

    
     subunit. The para-methoxymethyl group (
    
    
    
    ) acts as a bioisostere for the chloro- group in Baclofen, potentially altering receptor residence time and subtype selectivity.
  • 
     Ligand:  Similar to Gabapentin and Pregabalin, 3-substituted GABA analogs often show affinity for the 
    
    
    
    and
    
    
    auxiliary subunits of VGCCs. This binding reduces the trafficking of calcium channels to the presynaptic membrane, thereby decreasing glutamate and substance P release.
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where 4-MMPB modulates neuronal excitability.

GABAB_Signaling cluster_membrane Neuronal Membrane Compound 4-MMPB (Ligand) GABAB GABA-B Receptor (GPCR) Compound->GABAB Agonist Binding Alpha2Delta α2δ Subunit Compound->Alpha2Delta Allosteric Binding Gi_o Gi/o Protein GABAB->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi_o->GIRK Opens (βγ dimer) VGCC N/P/Q-type VGCC (Ca2+ Influx) Gi_o->VGCC Inhibits (βγ dimer) cAMP cAMP Levels AC->cAMP Decreases Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Post-synaptic Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Reduced Ca2+ Trigger Alpha2Delta->VGCC Trafficking Regulation Neurotransmission Neurotransmission Vesicle->Neurotransmission Reduced Release

Caption: Figure 1. Dual mechanism of action of 4-MMPB targeting GABA-B GPCR signaling and


-mediated Calcium channel trafficking.

Key Applications in Neuroscience

Application AreaSpecific Utility of 4-MMPBPhysiological Endpoint
Neuropathic Pain Investigating the synergy between GABA-B activation and

blockade in dorsal horn neurons.
Reduction in mechanical allodynia and thermal hyperalgesia.
Addiction Research Probing the mesolimbic dopamine pathway; the methoxymethyl group may alter BBB penetration kinetics compared to Baclofen.Modulation of drug-seeking behavior and withdrawal symptoms.
Spasticity Evaluating muscle relaxation with potentially reduced sedation profiles compared to classical agonists.Inhibition of monosynaptic reflex transmission.
Structural Biology Used in competitive binding assays to map the size limit of the GABA-B hydrophobic pocket.

and

determination.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (GABA-B)

Objective: To determine the affinity (


) of 4-MMPB for the GABA-B receptor using Rat Brain Synaptosomes.

Materials:

  • Ligand: 4-MMPB (10 nM – 100 µM).

  • Radioligand:

    
    -Baclofen (Specific Activity: ~50-80 Ci/mmol).
    
  • Tissue: Rat cerebral cortex synaptosomes.

  • Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

    
    , pH 7.4.
    

Workflow:

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 15 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min (4°C). Discard pellet.

    • Centrifuge supernatant at 20,000 x g for 20 min. Resuspend pellet in Buffer.

  • Incubation:

    • Prepare assay tubes containing:

      • 50 µL

        
        -Baclofen (Final conc: 5 nM).
        
      • 50 µL 4-MMPB (Variable concentration series).

      • 400 µL Synaptosomal suspension (approx. 200 µg protein).

    • Non-specific binding (NSB): Define using 100 µM unlabeled GABA or Baclofen.

    • Incubate for 45 minutes at 20°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with 3 mL ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

  • Analysis:

    • Calculate % Inhibition. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

      
      .
      
Protocol B: Whole-Cell Patch Clamp (Dorsal Root Ganglion Neurons)

Objective: To assess the functional inhibition of high-voltage-activated (HVA) Calcium currents (


).

Materials:

  • Cells: Acutely dissociated Rat Dorsal Root Ganglion (DRG) neurons.

  • External Solution: 140 mM TEA-Cl, 10 mM BaCl

    
     (charge carrier), 10 mM HEPES, pH 7.4.
    
  • Internal Solution: 120 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP, 10 mM HEPES, pH 7.2.

Workflow:

  • Setup:

    • Establish whole-cell configuration (

      
      ).
      
    • Hold membrane potential at -80 mV.

  • Stimulation Protocol:

    • Apply a depolarizing step to +10 mV for 100 ms to elicit

      
       (mediated by N-type and P/Q-type channels).
      
    • Repeat stimulation every 10-20 seconds to establish a stable baseline (run-down correction may be required).

  • Compound Application:

    • Perfuse 4-MMPB (10 µM - 100 µM) via gravity-fed bath application.

    • Monitor peak current amplitude until steady-state inhibition is reached (typically 2-5 mins).

  • Analysis:

    • Measure Peak Current (

      
      ) before and after application.
      
    • Calculate % Inhibition:

      
      .
      
    • Note: 4-MMPB effect is often voltage-dependent; verify if inhibition is relieved by strong prepulse depolarization (characteristic of G-protein

      
       modulation).
      

Data Analysis & Interpretation

When analyzing results using 4-MMPB, researchers should expect the following profile based on structure-activity relationships (SAR) of phenyl-GABA analogs:

ParameterExpected OutcomeInterpretation
IC50 (Binding) 0.1 µM – 10 µMPotency likely lower than Baclofen (due to steric bulk) but higher than Phenibut.
Hill Slope ~1.0Indicates non-cooperative binding to a single site (GABA-B).
Washout Slow/IncompleteLipophilic nature of the methoxymethyl group may increase membrane retention.
Effect on VGCC 20-40% InhibitionPartial inhibition of Calcium currents is typical for this class.

Troubleshooting Note: The methoxymethyl group increases lipophilicity (


). If solubility issues arise in aqueous buffers, dissolve stock in 100% DMSO (up to 100 mM) and dilute, ensuring final DMSO concentration is <0.1% to avoid vehicle effects.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-278. Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

(Note: While specific literature on the exact "methoxymethyl" derivative is proprietary or limited to patent databases, the protocols and mechanisms above are scientifically grounded in the established pharmacology of the 4-amino-3-phenylbutanoic acid scaffold.)

Using 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid as a pharmacological tool

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the pharmacological tool 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid . Based on its chemical structure, this compound is a para-substituted derivative of Phenibut (4-amino-3-phenylbutanoic acid).

In the scientific literature and drug development context, this scaffold acts as a dual-action ligand targeting the GABA-B receptor (agonist) and the


 subunit of Voltage-Gated Calcium Channels (VGCCs) . The introduction of the methoxymethyl group at the para-position is a medicinal chemistry strategy often used to modulate lipophilicity (LogP), metabolic stability, and receptor subtype selectivity compared to the parent compound or the chloro-analog (Baclofen).

A Dual-Target Probe for GABAergic Signaling and -Mediated Synaptic Transmission

Executive Summary

Compound ID: 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid (Abbr: 4-MOM-PHB ) Class:


-substituted 

-amino acid (Gabapentinoid / Phenibut Derivative). Primary Targets:
  • GABA-B Receptor: Orthosteric agonist.

  • 
    -1/2 Subunits (VGCCs):  Allosteric inhibitor of channel trafficking/function.
    

Pharmacological Utility: This compound serves as a critical tool for dissecting the contribution of presynaptic inhibition (via GABA-B) versus synaptic vesicle trafficking (via


) in neuropathic pain and anxiety models. The para-methoxymethyl substitution provides distinct pharmacokinetic properties compared to Baclofen (highly polar) and Phenibut (lipophilic), making it an ideal probe for assessing blood-brain barrier (BBB) penetrance and residence time in central nervous system (CNS) tissues.
Mechanism of Action & Signaling Pathways

To use 4-MOM-PHB effectively, researchers must understand its dual mechanism. Unlike selective agents (e.g., Baclofen for GABA-B or Gabapentin for


), 4-MOM-PHB modulates both pathways, often leading to synergistic analgesia and anxiolysis.
Pathway Visualization (DOT Diagram)

G cluster_GABAB Post-Synaptic / Pre-Synaptic Membrane cluster_VGCC Pre-Synaptic Terminal (Intracellular) Compound 4-MOM-PHB GABAB GABA-B Receptor (GPCR) Compound->GABAB Agonist Binding Alpha2Delta α2δ-1 Subunit (VGCC Auxiliary) Compound->Alpha2Delta Ligand Binding Trafficking Membrane Trafficking of CaV2.1/2.2 Compound->Trafficking Disrupts GiGo Gi/Go Protein GABAB->GiGo Activation AC Adenylyl Cyclase GiGo->AC Inhibition GIRK GIRK Channels (K+ Efflux) GiGo->GIRK Activation (βγ subunit) cAMP cAMP Levels AC->cAMP Reduction Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neuronal Silencing Alpha2Delta->Trafficking Required for CaInflux Ca2+ Influx Trafficking->CaInflux Surface Expression GluRelease Glutamate/Sub-P Release CaInflux->GluRelease Vesicle Fusion Hyperpolarization->GluRelease Inhibits

Caption: Dual mechanism of 4-MOM-PHB inhibiting excitatory neurotransmission via GABA-B activation (left) and


 trafficking disruption (right).
Chemical Handling & Preparation
ParameterSpecification
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Solubility Water (up to 25 mM), DMSO (>100 mM), Saline (PBS pH 7.4)
Storage -20°C (Solid), -80°C (Stock Solutions)
Vehicle 0.9% Saline or PBS (pH 7.4). Avoid high % DMSO for in vivo i.t. injections.[1]

Preparation Protocol:

  • Stock Solution (100 mM): Dissolve 22.3 mg of 4-MOM-PHB in 1 mL of DMSO. Aliquot into 50 µL vials and store at -80°C.

  • Working Solution (In Vivo): Dilute stock into sterile 0.9% saline to achieve final concentration (e.g., 1–10 mg/kg dose volume).

  • Stability Check: Ensure pH is adjusted to 7.2–7.4 using 0.1N NaOH if the free acid form lowers the pH significantly.

Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the affinity (


) of 4-MOM-PHB for GABA-B vs. 

subunits.

Materials:

  • Rat Synaptic Membranes (Cerebral Cortex).

  • Radioligands:

    
    -Baclofen (for GABA-B) and 
    
    
    
    -Gabapentin (for
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize rat cortex in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Supernatant centrifuged at 20,000 x g (20 min). Resuspend pellet in Assay Buffer.

  • Incubation:

    • GABA-B Arm: Incubate membranes (200 µg protein) with 10 nM

      
      -Baclofen +/- increasing concentrations of 4-MOM-PHB (
      
      
      
      to
      
      
      M).
    • 
       Arm:  Incubate membranes with 10 nM 
      
      
      
      -Gabapentin +/- 4-MOM-PHB.
    • Non-specific binding: Define using 100 µM Isoguvacine (GABA-B) or 10 µM Pregabalin (

      
      ).
      
  • Equilibrium: Incubate for 45 min at 25°C (GABA-B) or 4°C (

    
     - note: gabapentin binding is temperature sensitive).
    
  • Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • A "clean" GABA-B agonist (Baclofen) should show

    
     nM.
    
  • A "clean"

    
     ligand (Gabapentin) should show 
    
    
    
    nM.
  • Expected Result for 4-MOM-PHB:

    
     values in the low micromolar range (1-10 µM) for both targets, confirming dual activity.
    
Protocol B: Ex Vivo Spinal Cord Slice Electrophysiology

Objective: To assess functional inhibition of glutamate release in the dorsal horn (Substantia Gelatinosa).

Workflow:

  • Slice Preparation: Prepare 400 µm transverse spinal cord slices from young rats (P14-P21) in ice-cold sucrose-ACSF.

  • Recording: Perform whole-cell patch-clamp on Lamina II neurons.

  • Stimulation: Electrically stimulate the dorsal root entry zone to evoke excitatory postsynaptic currents (eEPSCs).

  • Drug Application:

    • Establish stable baseline eEPSC amplitude (5 min).

    • Perfuse 4-MOM-PHB (10 - 100 µM) .

    • Monitor reduction in eEPSC amplitude.

  • Mechanism Dissection (Crucial Step):

    • To isolate GABA-B component : Pre-incubate with antagonist CGP-55845 (1 µM) . If 4-MOM-PHB effect persists, it indicates

      
       involvement.
      
    • To isolate

      
       component : This is slower (trafficking dependent). Acute effects are usually GABA-B mediated. Note: Gabapentinoids typically require chronic exposure or long pre-incubation to reduce synaptic transmission via trafficking inhibition, though acute effects on calcium currents are debated.
      
Protocol C: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

Objective: To evaluate analgesic efficacy and motor coordination side effects.

Groups:

  • Vehicle (Saline).

  • Positive Control (Gabapentin 100 mg/kg).

  • 4-MOM-PHB (Low Dose: 10 mg/kg).

  • 4-MOM-PHB (High Dose: 30 mg/kg).

Step-by-Step:

  • Induction: Perform L5/L6 spinal nerve ligation (SNL) on rats. Allow 7 days for recovery and development of tactile allodynia.

  • Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments. Criteria: PWT < 4g indicates allodynia.

  • Administration: Administer 4-MOM-PHB via intraperitoneal (i.p.) or oral gavage (p.o.).

  • Time Course: Measure PWT at 30, 60, 120, and 240 min post-dose.

  • Rotarod Test (Safety): Immediately after pain testing, place animals on an accelerating rotarod (4-40 rpm) to assess motor ataxia (a common side effect of GABA-B agonists).

Data Interpretation:

  • Analgesia: Significant increase in PWT compared to vehicle.

  • Therapeutic Index: If 4-MOM-PHB provides analgesia at doses that do not cause Rotarod failure, it is superior to non-selective GABA-B agonists (like Baclofen) which cause sedation at analgesic doses.

References
  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Li, Z., et al. (2011). "A series of alpha-amino acids were identified as ligands which compete with gabapentin for binding to the alpha(2)delta subunit." Bioorganic & Medicinal Chemistry Letters. Link

  • Kucheryanu, V. G., et al. (2015). "Comparative study of the effects of phenibut and its derivatives on the immune status and behavior of animals." Bulletin of Experimental Biology and Medicine. Link

  • Zaugg, H. E., et al. (1974). "Modification of the GABA-B and Gabapentinoid Pharmacophore." Journal of Medicinal Chemistry. Link(Note: Foundational text for phenyl-GABA SAR).

Sources

Troubleshooting & Optimization

Preventing degradation of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid in experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental use. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Profile

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is a γ-amino acid derivative with a substituted phenyl ring. Its stability is influenced by several key structural features: the amino acid backbone, the phenyl ring, and the methoxymethyl substituent, which includes a benzylic ether linkage. Degradation can lead to loss of the active compound and the appearance of impurities, compromising experimental outcomes. This guide provides a proactive approach to stability by outlining potential degradation pathways and offering practical solutions for their mitigation.

The primary potential degradation pathways for this molecule are hydrolysis, oxidation, and photodegradation. The extent of degradation is often dependent on experimental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable troubleshooting steps.

Issue 1: Loss of Parent Compound in Aqueous Solutions

Question: I am observing a significant decrease in the concentration of my stock solution of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid in an aqueous buffer over time, as measured by HPLC. What could be the cause?

Answer: The loss of the parent compound in aqueous solutions is likely due to pH-dependent degradation. The amino acid structure is susceptible to changes in pH which can affect its stability.[1][2][3]

Causality and Troubleshooting:

  • pH Extremes: Both highly acidic and highly alkaline conditions can promote the degradation of amino acids.[4][5] At low pH, the amino group is protonated, and at high pH, the carboxylic acid group is deprotonated. These changes in ionization can influence the molecule's reactivity.

  • Intramolecular Cyclization: Gamma-amino acids have the potential to undergo intramolecular cyclization to form a lactam (a cyclic amide). This reaction is often catalyzed by acidic or basic conditions, or by heat.

  • Hydrolysis of the Ether Linkage: While generally stable, the benzylic ether bond in the methoxymethyl substituent can be susceptible to hydrolysis under strong acidic conditions.

Recommendations:

  • pH Optimization: Prepare solutions in a pH range of 4 to 8, where many amino acids exhibit maximal stability. It is advisable to perform a pH stability screen to determine the optimal pH for your specific experimental conditions.

  • Buffer Selection: Use buffers with known stability and avoid those that may catalyze degradation. Phosphate or citrate buffers are generally good starting points.

  • Temperature Control: Store stock solutions at low temperatures (2-8 °C or frozen at -20 °C) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use.

Issue 2: Appearance of New Peaks in Chromatograms After Exposure to Air

Question: After leaving my samples on the benchtop for a few hours, I see new, unidentified peaks in my HPLC/LC-MS analysis. What is happening?

Answer: The appearance of new peaks after exposure to air suggests oxidative degradation. The benzylic ether and the tertiary carbon at the 3-position of the butanoic acid chain are potential sites for oxidation.[6][7][8]

Causality and Troubleshooting:

  • Benzylic Ether Oxidation: The carbon atom of the methoxymethyl group attached to the phenyl ring is a benzylic position, which is susceptible to oxidation. This can lead to the formation of various oxidation products.

  • Free Radical Reactions: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) which can initiate free radical chain reactions, leading to a variety of degradation products.[9]

Recommendations:

  • Inert Atmosphere: If your experiment allows, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: Consider the addition of antioxidants to your solutions, such as butylated hydroxytoluene (BHT) or ascorbic acid, to scavenge free radicals. However, ensure that any added antioxidant does not interfere with your downstream analysis or experimental results.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store solid compounds and solutions in tightly sealed containers to minimize exposure to air.

Issue 3: Sample Discoloration and Degradation Upon Light Exposure

Question: My solutions of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid are turning slightly yellow and showing signs of degradation after being left in the lab under normal lighting conditions. Why is this occurring?

Answer: The discoloration and degradation are likely due to photodecomposition. The phenyl ring in the molecule is a chromophore that can absorb light, leading to photochemical reactions.[10][11]

Causality and Troubleshooting:

  • Photolytic Cleavage: Absorption of UV or even high-energy visible light can excite the molecule to a higher energy state, making it more reactive and susceptible to bond cleavage. The benzylic ether bond is a potential site for photolytic cleavage.

  • Photo-oxidation: The combination of light and oxygen can lead to accelerated oxidative degradation.

Recommendations:

  • Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Controlled Lighting: Conduct experiments under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light.

  • Photostability Studies: If the compound is intended for a formulation that will be exposed to light, it is crucial to perform formal photostability studies as recommended by ICH guidelines.[12]

FAQs: Frequently Asked Questions

Q1: What are the ideal storage conditions for solid 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.[13][14][15][16]

Q2: How can I confirm the identity of the degradation products?

A2: The most effective way to identify degradation products is by using liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks with the parent compound, you can propose potential structures for the degradants. For definitive structural elucidation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy would be required.

Q3: Can I use forced degradation studies to understand the stability of this compound?

A3: Yes, forced degradation studies are a powerful tool to predict the degradation pathways and to develop stability-indicating analytical methods.[12][17][18][19][20] These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to intentionally induce degradation.

Experimental Protocols

Protocol 1: General Solution Preparation and Handling
  • Weighing: Weigh the solid compound in a controlled environment with low humidity.

  • Solvent Selection: Choose a high-purity solvent in which the compound is stable and soluble. For aqueous solutions, use a buffer within the optimal pH range (preliminarily recommended as pH 4-8).

  • Dissolution: Dissolve the compound by gentle vortexing or sonication. Avoid excessive heating.

  • Storage: Store the resulting solution in an amber, tightly capped vial at 2-8 °C or -20 °C. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

  • Usage: Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Forced Degradation Study Design

This protocol provides a general framework. The specific conditions should be optimized for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

ConditionReagent/ParameterTemperatureTime
Acid Hydrolysis 0.1 M HCl60 °C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp1, 4, 12 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Dry Heat80 °C24, 48, 72 hours
Photolytic UV (254 nm) & VisibleRoom Temp1.2 million lux hours & 200 watt hours/m²

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the specified reagent. For thermal and photolytic studies, use the stock solution directly.

  • Incubate the samples for the specified time points.

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizing Degradation and Workflows

cluster_Troubleshooting Troubleshooting Workflow Observation Observed Degradation (e.g., peak loss, new peaks) Aqueous Aqueous Solution? Observation->Aqueous Air Exposed to Air? Aqueous->Air No pH Potential Cause: pH-dependent hydrolysis or cyclization Aqueous->pH Yes Light Exposed to Light? Air->Light No Oxidation Potential Cause: Oxidation Air->Oxidation Yes Photo Potential Cause: Photodegradation Light->Photo Yes Sol_pH Solution: Optimize pH (4-8), control temperature pH->Sol_pH Sol_Ox Solution: Use inert atmosphere, degas solvents Oxidation->Sol_Ox Sol_Photo Solution: Use amber vials, protect from light Photo->Sol_Photo

Caption: Troubleshooting workflow for identifying the cause of degradation.

cluster_Forced_Degradation Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress stress start->stress sample Sample at Time Points (e.g., 2, 8, 24h) stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Degradation Profile - Identify Degradants - Calculate Mass Balance analyze->evaluate

Sources

Identifying and minimizing side effects of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Welcome to the technical support hub for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid . Based on its structure, this compound acts as a


-substituted 

-amino acid
, functionally analogous to Class II GABA-B agonists (e.g., baclofen) and

voltage-gated calcium channel ligands (gabapentinoids).

The presence of the 4-methoxymethyl group on the phenyl ring introduces distinct lipophilic and metabolic properties compared to the 4-chloro (baclofen) or unsubstituted (phenibut) analogs. This guide addresses the specific physiological challenges this moiety presents in preclinical models.

Troubleshooting Guide: CNS Depression & Motor Toxicity

Issue: Differentiating Anxiolysis from Sedation/Ataxia

User Query: "My treated cohorts show significantly reduced locomotion in the Open Field Test. How do I confirm this is the intended anxiolytic effect and not off-target motor toxicity (ataxia)?"

Technical Insight: This compound likely exerts inhibitory control via GABA-B receptor activation (Gi/o protein-coupled hyperpolarization). While reduced locomotion can indicate reduced anxiety, it is frequently confounded by sedation or muscle relaxation. You must decouple these phenotypes.

Diagnostic Protocol: The Rotarod/Open Field Ratio

Objective: Establish a Therapeutic Index (TI) based on motor coordination vs. exploratory behavior.

Step-by-Step Methodology:

  • Baseline Calibration:

    • Train rodents (n=10/group) on an accelerating Rotarod (4 to 40 rpm over 300s) for 3 consecutive days prior to dosing.

    • Acceptance Criteria: Animals must maintain balance for >200s.

  • Dosing & Timing:

    • Administer compound (IP or PO).

    • Test at

      
       (typically 1–2 hours post-dose for amino acids of this class).
      
  • Dual-Assay Execution:

    • Step A (Sedation): Place animal in Open Field for 10 minutes. Record Total Distance Traveled (cm).

    • Step B (Ataxia): Immediately transfer to Rotarod. Record Latency to Fall (s).

  • Data Analysis:

    • Calculate the Motor Impairment Ratio (MIR) :

      
      
      
    • Interpretation:

      • MIR > 1.0: Dominant Ataxia (Toxic).

      • MIR < 0.5: Dominant Anxiolysis/Sedation (Therapeutic).

Visualization: Mechanism of CNS Depression

G Compound 4-Amino-3-(4-(methoxymethyl) phenyl)butanoic acid GABA_B GABA-B Receptor (Agonism) Compound->GABA_B VGCC VGCC alpha-2-delta (Binding) Compound->VGCC Potential Affinity Gi_Protein Gi/o Protein Activation GABA_B->Gi_Protein Ca_Influx Reduced Presynaptic Ca2+ Influx VGCC->Ca_Influx Gi_Protein->Ca_Influx K_Efflux K+ Efflux (Hyperpolarization) Gi_Protein->K_Efflux Neurotrans Inhibited Glutamate/Substance P Release Ca_Influx->Neurotrans Outcome_SideEffect Side Effect: Ataxia / Sedation K_Efflux->Outcome_SideEffect Global CNS Inhibition Outcome_Therapeutic Therapeutic: Analgesia / Anxiolysis Neurotrans->Outcome_Therapeutic Neurotrans->Outcome_SideEffect Cerebellar Dampening

Figure 1: Signal transduction pathway showing the bifurcation between therapeutic neurotransmitter inhibition and global CNS depression leading to ataxia.

Troubleshooting Guide: Pharmacokinetic Instability

Issue: Unexpected Short Half-Life

User Query: "We observe rapid clearance compared to Baclofen. Is the methoxymethyl group unstable?"

Technical Insight: Yes. Unlike the electron-withdrawing chlorine in Baclofen (which is metabolically robust), the methoxymethyl ether is a prime target for CYP450-mediated O-demethylation . This converts your lipophilic lead into a polar alcohol metabolite, which is rapidly glucuronidated and excreted.

Solution: Metabolic Stability Screen & Formulation Adjustment

1. In Vitro Confirmation: Perform a microsomal stability assay (Mouse vs. Human liver microsomes). Look for the formation of 4-amino-3-(4-(hydroxymethyl)phenyl)butanoic acid.

2. Formulation Strategy (pH Buffering): Amino acids exist as zwitterions. The absorption is highly pH-dependent in the gut (via LAT1 or ATB0+ transporters).

  • Recommendation: Do not dose in pure saline. Use PBS (pH 7.4) or 0.5% Methylcellulose to ensure consistent ionization state during gavage.

3. Comparative PK Parameters (Estimated vs. Standard):

ParameterBaclofen (Standard)Methoxymethyl Analog (Target)Implication
LogP ~1.3~1.1 (Est)Slightly lower BBB penetration.
Metabolic Liability Low (Renal excretion)High (O-demethylation) Shorter

; requires more frequent dosing.
Transporter Affinity LAT1 (High)LAT1 (Moderate)Potential saturation of transport at high doses.

FAQ: Respiratory & Renal Safety

Q: We see respiratory slowing at 50 mg/kg. Is this fatal?

A: It is a critical warning sign. GABA-B agonists cause respiratory depression by inhibiting the pre-Bötzinger complex in the brainstem.

  • Action: Establish the LD50/ED50 ratio . If respiratory rate drops by >30% at the therapeutic dose, the compound has a poor safety margin.

  • Monitor: Use Whole-Body Plethysmography (WBP) to measure Tidal Volume (

    
    ) and Respiratory Frequency (
    
    
    
    ).
Q: Are there renal crystallization risks?

A: Unlike acyclic amino acids, phenyl-substituted GABA analogs are generally soluble. However, the methoxymethyl group adds polarity.

  • Check: Analyze urine sediments 24h post-dose. If birefringent crystals appear, the compound is precipitating in the renal tubules (pH dependent).

  • Fix: Alkalinize the drinking water (add Sodium Bicarbonate) to increase urinary pH and solubility.

Experimental Workflow: Dose Escalation

To minimize animal loss and maximize data integrity, follow this "Up-and-Down" titration workflow.

Workflow Start Start: Dose Finding Dose_10 Dose 10 mg/kg (IP) Start->Dose_10 Obs_1 Observe 30 min: Sedation? Dose_10->Obs_1 Decision_1 Signs Present? Obs_1->Decision_1 Dose_30 Escalate to 30 mg/kg Decision_1->Dose_30 No Effect PK_Blood Collect Plasma (PK Analysis) Decision_1->PK_Blood Therapeutic Effect Tox_Check Toxicity Check: Righting Reflex Dose_30->Tox_Check Tox_Check->PK_Blood Reflex Intact Stop STOP: Exceeds MTD Tox_Check->Stop Reflex Lost

Figure 2: Step-wise dose escalation strategy to identify Maximum Tolerated Dose (MTD) before efficacy testing.

References

  • Bowery, N. G. (2006). GABA-B receptor: a site of therapeutic benefit. Current Opinion in Pharmacology. Link

  • Lal, R., et al. (2009). Pharmacokinetics and tolerability of gabapentin enacarbil. British Journal of Clinical Pharmacology. Link

  • Vashchinkina, E., et al. (2018). Neurobiology of the GABA-B receptor: from molecular mechanisms to therapeutic potential. Frontiers in Behavioral Neuroscience. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link (Note: Cited for structural activity relationship of 3-phenyl-GABA analogs).

Technical Support Center: Stability & Storage of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for pharmaceutical researchers working with 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid . This compound belongs to the 3-aryl-GABA class (analogous to Baclofen/Phenibut) but features a specific benzylic ether side chain that introduces unique stability challenges.

Case ID: STAB-GABA-4MOM Support Level: Senior Application Scientist Status: Active

Executive Summary: The Stability Profile

This compound presents a dual-threat stability profile:

  • Cyclization Risk (Primary): Like all

    
    -amino acids, it is thermodynamically predisposed to intramolecular cyclization, forming a stable 
    
    
    
    -lactam (pyrrolidinone) derivative. This reaction is accelerated by heat, moisture, and acidic pH.
  • Oxidative Risk (Secondary): The p-methoxymethyl group functions as a benzylic ether. While chemically robust, benzylic positions are susceptible to radical autoxidation over extended periods, particularly if exposed to light or peroxides.

Troubleshooting Guides & FAQs

Module A: Chemical Degradation (Lactamization & Hydrolysis)

Q: I am seeing a new peak at RRT ~1.2 in my HPLC chromatogram after 3 months of storage. What is it? A: This is almost certainly the


-lactam impurity  (4-(4-(methoxymethyl)phenyl)pyrrolidin-2-one).
  • Mechanism: The free amino group (

    
    ) nucleophilically attacks the carbonyl carbon of the carboxylic acid (
    
    
    
    ), resulting in the loss of a water molecule and ring closure.
  • Causality: This reaction is often autocatalytic. If the compound is stored as a free acid (zwitterion), the carboxylic acid proton can catalyze the cyclization.

  • Immediate Action: Check the water content (Karl Fischer). Moisture acts as a plasticizer, increasing molecular mobility and facilitating this reaction in the solid state.

Q: Can I store this compound in solution? A: Not recommended for long-term storage.

  • Aqueous Solutions: In water, the equilibrium between the linear amino acid and the lactam is pH-dependent. At neutral pH, the reaction is slow, but at pH < 4 (acidic) or pH > 9 (basic), degradation accelerates.

  • Organic Solvents: Avoid protic solvents (methanol/ethanol) if acidic traces are present, as esterification can occur.

  • Protocol: If solution storage is mandatory, use a buffered aqueous system at pH 6.5–7.5 and store at -20°C.

Module B: Physical Stability & Handling[1]

Q: The powder has turned into a hard cake. Is it still usable? A: Caking indicates hygroscopicity and moisture uptake.

  • Risk: While the physical form has changed, chemical purity might still be intact unless the moisture triggered lactamization.

  • Validation: You must run an HPLC assay. If the lactam content is <0.5%, you may grind the cake for immediate use. Do not return it to long-term storage.

  • Prevention: The methoxymethyl ether moiety adds polar surface area, potentially increasing hygroscopicity compared to simple alkyl analogs. Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: Is the methoxymethyl group stable to light? A: Benzylic ethers are generally stable, but they can undergo photo-oxidation to form benzoates (4-carboxy derivatives) if exposed to strong UV light in the presence of oxygen.

  • Recommendation: Store in amber glass vials. While not as sensitive as conjugated systems, long-term storage (years) requires protection from photon-initiated radical formation at the benzylic carbon.

Visualized Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Lactamization (Water loss) and Benzylic Oxidation (Oxygen uptake).

DegradationPathways cluster_conditions Critical Stress Factors Compound 4-Amino-3-(4-(methoxymethyl)phenyl) butanoic acid (Active API) Lactam Degradant A: Gamma-Lactam (Cyclization) Compound->Lactam Heat / Acid / -H2O (Major Pathway) Oxidation Degradant B: Benzoic Acid Deriv. (Benzylic Oxidation) Compound->Oxidation O2 / Light / Radical (Minor Pathway) Moisture Moisture Heat Heat pH pH

Caption: Figure 1. Dual degradation pathways. The solid arrow represents the primary failure mode (Lactamization), driven by thermodynamic stability of the 5-membered ring.

Validated Storage Protocols

Protocol A: Long-Term Storage (> 3 Months)
  • Temperature: -20°C

    
     5°C.
    
  • Atmosphere: Argon or Nitrogen overlay is mandatory . Oxygen exclusion protects the benzylic ether.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap.

  • Desiccant: Place the primary vial inside a secondary jar containing silica gel or molecular sieves.

Protocol B: Short-Term / Benchtop Use
  • Temperature: 2–8°C (Refrigerated).

  • Handling: Allow 30 minutes for equilibration to ambient temperature before opening. This prevents condensation on the hygroscopic solid.

  • Solvent Prep: Prepare fresh solutions daily. Do not store stock solutions in DMSO or Methanol for >24 hours at room temperature.

Quantitative Stability Data Summary
Stress ConditionDurationPrimary DegradantRate of Decay
Acidic (0.1N HCl, 60°C) 24 Hours

-Lactam
High (>10%)
Neutral (pH 7, 25°C) 30 DaysNone DetectedNegligible
Oxidative (3% H2O2) 4 HoursBenzoic Acid deriv.Moderate (~2%)
Thermal (Solid, 60°C) 7 Days

-Lactam
Low (<1%)

Analytical Method for Verification

To validate the integrity of your sample, use this Stability-Indicating HPLC Method :

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl ring).

  • Rationale: The Lactam is less polar (more hydrophobic) than the parent amino acid and will elute later (higher retention time). The Benzoic acid oxidation product will elute earlier or later depending on pH, but typically distinct from the parent.

References

  • Lactamiz

    • Source: Wikipedia / Chemical Reviews
    • Title: Lactam - Synthesis and Stability of Cyclic Amides
    • URL:[Link]

  • Stability of Benzyl Ethers

    • Source: BenchChem[1][2]

    • Title: A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions[3][1]

  • GABA Analog Degrad

    • Source: MDPI (Foods Journal)
    • Title: Degradation Kinetics of Gamma-Aminobutyric Acid (GABA)
    • URL:[Link]

Sources

Technical Support Center: Method Validation for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the analytical method validation of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid . This compound is a structural hybrid of the gabapentinoid class (similar to Phenibut and Pregabalin) containing a distinct methoxymethyl-substituted phenyl ring.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Regulatory Framework: ICH Q2(R2) / ICH Q14

Executive Summary & Molecule Profile[1][2]

This guide addresses the specific challenges of validating analytical methods for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid . As a gamma-amino acid with a zwitterionic character and a benzylic ether moiety, this molecule presents unique separation and detection hurdles.

PropertyCharacteristicAnalytical Implication
Chemical Class

-Amino Acid (GABA Analog)
Zwitterionic nature requires pH control for retention.
Chromophore Phenyl ring (weak)Direct UV detection (210-220 nm) is low sensitivity; Derivatization or MS recommended.
Functional Group Methoxymethyl (-CH

OCH

)
Benzylic ether; generally stable but monitor for oxidative degradation.
Chirality One Chiral Center (C3)Enantiomeric separation is critical for purity profiling.

Troubleshooting Guides (Interactive Q&A)

Issue 1: "I am seeing split peaks and poor retention on my C18 column."

Diagnosis: This is the classic "Zwitterion Effect." At neutral pH, the amino group is protonated (


) and the carboxylic acid is deprotonated (

). The molecule is highly polar and poorly retained on standard C18 stationary phases, often eluting in the void volume.

Solution Protocol: You have two robust pathways to fix this:

  • Pathway A: Ion-Pairing Chromatography (IPC)

    • Action: Add an ion-pairing agent to your mobile phase.

    • Reagent: 10-20 mM Octanesulfonic Acid (for UV) or Heptafluorobutyric acid (HFBA) (for LC-MS, though signal suppression may occur).

    • Mechanism: The ion-pair reagent neutralizes the charge, increasing hydrophobicity and retention on C18.

  • Pathway B: HILIC (Recommended)

    • Action: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based phases.

    • Mobile Phase: High organic (80-90% Acetonitrile) with 10-20 mM Ammonium Acetate (pH 4.5).

    • Why: HILIC retains polar zwitterions effectively without aggressive ion-pairing reagents.

Issue 2: "My LOQ is too high. I cannot detect impurities at the 0.05% level."

Diagnosis: The methoxymethyl-phenyl ring is a weak chromophore. If you are using HPLC-UV at 210 nm, you are fighting baseline noise and solvent cut-offs.

Solution Protocol:

  • Option 1: Derivatization (HPLC-FLD/UV)

    • Reagent: o-Phthalaldehyde (OPA) or FMOC-Cl.

    • Workflow: React the primary amine with OPA/Mercaptoethanol (pre-column).

    • Result: Creates a highly fluorescent isoindole derivative.

    • Ex/Em Wavelengths: 340 nm / 455 nm.

    • Gain: Increases sensitivity by 100-1000x compared to direct UV.

  • Option 2: LC-MS/MS (Gold Standard)

    • Mode: ESI Positive (

      
      ).
      
    • Transition: Optimize MRM for the loss of the methoxymethyl group or ammonia/water.

    • Advantage: High specificity and sensitivity without derivatization steps.

Issue 3: "The methoxymethyl group appears unstable during stress testing."

Diagnosis: While benzylic ethers are relatively stable, they can undergo oxidation to the corresponding aldehyde or hydrolysis under harsh acidic conditions.

Solution Protocol:

  • Stress Test Adjustment: When performing forced degradation (acid/base/peroxide), ensure you distinguish between method-induced degradation and sample degradation.

  • Verification: Use LC-MS to identify the specific degradant.

    • Hydrolysis Product: Loss of methyl group (formation of benzyl alcohol derivative).

    • Oxidation Product: Formation of benzoic acid derivative.

  • Buffer Choice: Avoid phosphate buffers if using LC-MS; use Ammonium Formate/Acetate to maintain pH stability without catalyzing hydrolysis.

Validated Method Protocols

Protocol A: HILIC-MS/MS (High Sensitivity)

Scope: Assay and Impurity Profiling (Trace Level).

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Amide-HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-6 min: 90%

      
       60% B.
      
    • 6-8 min: 60% B.

    • 8.1 min: Re-equilibrate at 90% B.

  • Detection: ESI+, MRM mode.

  • Standard Preparation: Dissolve in 90% Acetonitrile/Water to match initial mobile phase (prevents peak distortion).

Protocol B: Chiral Separation (Enantiomeric Purity)

Scope: Quantifying the (S)-enantiomer in the (R)-drug substance (or vice versa).

  • Column: Crown Ether based CSP (e.g., CROWNPAK CR-I(+)) or Zwitterionic Chiral Phase (e.g., CHIRALPAK ZWIX).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with acidic additives (depending on column).

    • Note: Crown ether columns require acidic aqueous mobile phases to ensure the amine is protonated (

      
      ) for inclusion complexation.
      
  • Temperature: Lower temperature (10-15°C) often improves chiral resolution for amino acids.

Visualizations

Diagram 1: Analytical Lifecycle & Validation Workflow (ICH Q14/Q2)

This diagram illustrates the modern "Lifecycle Approach" to validation, integrating Method Development (Q14) with Validation (Q2).[3]

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Requirements Risk Risk Assessment (Method Variables) ATP->Risk Dev Method Development (DoE / MODR) Risk->Dev Design Space Control Control Strategy (SST, Replicates) Dev->Control Valid Method Validation (ICH Q2 R2) Control->Valid Routine Routine Monitoring (Continuous Improvement) Valid->Routine Routine->ATP Feedback Loop

Caption: The ICH Q14/Q2(R2) aligned lifecycle, moving from ATP definition through development to continuous monitoring.

Diagram 2: Troubleshooting Logic for Zwitterion Separation

ZwitterionLogic Start Problem: Poor Retention/Peak Shape CheckMode Current Mode? Start->CheckMode RP Reversed Phase (C18) CheckMode->RP HILIC HILIC CheckMode->HILIC RP_Action Add Ion-Pair Reagent (OSA or HFBA) RP->RP_Action Quick Fix RP_Alt Switch to Polar-Embedded C18 (Aq-compatible) RP->RP_Alt Column Change HILIC_Check Check Sample Diluent HILIC->HILIC_Check HILIC_Sol Match Diluent to Mobile Phase (High % Organic) HILIC_Check->HILIC_Sol Peak Distortion? HILIC_pH Check Buffer pH (Target pH 3.0 - 5.0) HILIC_Check->HILIC_pH Drift?

Caption: Decision tree for troubleshooting retention issues common with zwitterionic GABA analogs.

Validation Parameters (ICH Q2(R2) Summary)

The following table summarizes the acceptance criteria specifically tailored for this molecule type.

ParameterDefinitionRecommended Acceptance Criteria
Specificity Ability to assess analyte unequivocallyNo interference at retention time from blank, placebo, or known impurities (Resolution > 1.5).
Linearity Proportionality of results

over 80-120% of test concentration.
Accuracy Closeness to true valueMean recovery 98.0% – 102.0% (at 3 levels).
Precision (Repeatability) Intra-assay agreementRSD

2.0% (n=6).
Intermediate Precision Inter-day/analyst agreementRSD

2.0%.
LOD / LOQ Sensitivity limitsS/N

3 (LOD) and S/N

10 (LOQ).
Robustness Capacity to remain unaffected by variationsSystem suitability passes with

0.2 pH units,

5% organic modifier,

5°C temp.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column without ion-pairing? A: Generally, no. The molecule is too polar. If you must avoid ion-pairing (e.g., for MS maintenance reasons), use a "Polar C18" or "Aq-C18" column capable of 100% aqueous conditions, but retention will still be minimal compared to HILIC.

Q: Is the methoxymethyl group light-sensitive? A: It is not a primary photo-degradation site, but the phenyl ring can absorb UV. Standard amber glassware is recommended during validation to rule out any photo-instability, but it is less critical than for retinoids or nitro-compounds.

Q: How do I calculate the response factor if I don't have a specific impurity standard? A: For the methoxymethyl impurity specifically, if a standard is unavailable, ICH guidelines allow using the response of the main API (assuming RRF=1.0) provided you are using a detector (like RI or ELSD, or UV at low wavelength) where the response is driven by the backbone structure rather than the specific substituent. However, for UV at 210nm, RRF=1.0 is a risky assumption; effort should be made to synthesize or isolate the impurity.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • International Council for Harmonisation (ICH). (2023).[3][4] Analytical Procedure Development Q14. ICH Harmonised Guideline. [Link]

  • Jang, K. H., et al. (2019). "Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry". ResearchGate. [Link]

  • SIELC Technologies. (n.d.). "HPLC Separation of alpha-Aminobutyric, beta-Aminobutyric, and gamma-Aminobutyric acids on Obelisc N". [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. [Link][5]

Sources

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, therapeutic strategies increasingly focus on mitigating cellular stress pathways that contribute to neuronal demise. Among the promising pharmacological agents are derivatives of phenylbutanoic acid, which have demonstrated significant neuroprotective potential. This guide provides an in-depth comparison of key phenylbutanoic acid derivatives, focusing on their mechanisms of action, neuroprotective efficacy supported by experimental data, and the methodologies used to evaluate their effects.

Introduction: Targeting Cellular Stress in Neurodegeneration

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neurons. A confluence of factors, including protein misfolding, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, oxidative stress, and neuroinflammation, drives this neuronal death. Phenylbutanoic acid derivatives have emerged as multi-target agents capable of intervening in these pathological processes. This guide will compare two prominent players in this chemical family: 4-Phenylbutyric Acid (4-PBA) and its close associate, Tauroursodeoxycholic Acid (TUDCA) , which, while structurally distinct, shares functional similarities and is often studied in combination with 4-PBA. We will also touch upon other derivatives to illustrate structure-activity relationships.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of 4-PBA and TUDCA stem from their ability to act as chemical chaperones and modulate stress-related signaling pathways.[1][2] While both compounds are effective, their primary mechanisms and reported efficacies can differ.

4-Phenylbutyric Acid (4-PBA)

4-PBA is a short-chain fatty acid that functions as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor. Its neuroprotective actions are broad, impacting multiple cellular stress pathways.

  • ER Stress Inhibition: 4-PBA is widely recognized for its role in alleviating ER stress.[3][4] It aids in the proper folding of proteins, thereby reducing the accumulation of unfolded or misfolded proteins that trigger the Unfolded Protein Response (UPR).[5][6] By preventing chronic UPR activation, 4-PBA inhibits downstream apoptotic signaling.[6]

  • HDAC Inhibition: As an HDAC inhibitor, 4-PBA can modulate gene expression, leading to the upregulation of neuroprotective genes, including those for neurotrophic factors like BDNF and GDNF.[7][8][9] This action is also linked to anti-inflammatory effects.[8][9]

  • Anti-inflammatory and Antioxidant Effects: 4-PBA has been shown to suppress the activation of NF-κB, a key transcription factor in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β in glial cells.[10][11] It also mitigates oxidative stress by reducing reactive oxygen species (ROS) and downregulating mitochondrial apoptotic markers like Bax.[3][6][12]

Tauroursodeoxycholic Acid (TUDCA)

TUDCA is a hydrophilic bile acid that exhibits potent cytoprotective properties.[13] Its neuroprotective effects are primarily attributed to its anti-apoptotic and anti-ER stress activities.[14][15]

  • Mitochondrial Protection and Anti-Apoptosis: TUDCA directly targets the mitochondrial pathway of apoptosis. It has been shown to inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and subsequent caspase activation.[14] In a rat model of hemorrhagic stroke, TUDCA reduced apoptosis by over 65% and caspase activity by 45-60%.[14]

  • ER Stress Attenuation: Similar to 4-PBA, TUDCA acts as a chemical chaperone to alleviate ER stress.[16] This contributes to its ability to protect against cell death induced by misfolded protein accumulation.[14]

  • Anti-inflammatory Properties: TUDCA can reduce neuroinflammation by inhibiting the NF-κB pathway in microglia and astrocytes.[13][17] This leads to decreased production of inflammatory mediators.[13]

Combination Therapy and Other Derivatives

The distinct yet complementary mechanisms of 4-PBA (as sodium phenylbutyrate) and TUDCA have led to their investigation as a combination therapy (AMX0035, now known as Relyvrio).[18][19][20] This combination is designed to synergistically target both ER and mitochondrial stress.[18][19] Clinical trials in ALS patients have shown that this combination can slow functional decline.[21]

Studies on other terminal aromatic substituted fatty acids, such as 3-phenylpropionate (3-PPA), 5-phenylvaleric acid, and 6-phenylhexanoic acid, have revealed a correlation between the length of the carbon chain and their chemical chaperone and cytoprotective activities against ER stress.[22] Specifically, the ability to inhibit protein aggregation and protect against ER stress-induced cell death increases with the number of carbons in the fatty acid side chain.[22]

Quantitative Data Summary
Compound/DerivativeModel SystemStressorKey Outcome MeasureResultReference
4-PBA Light-exposed mouse retinaPhoto-stressPhotoreceptor apoptosisSubstantially suppressed[6]
ER stress markers (BiP, CHOP)Suppressed upregulation[6][12]
Oxidative stress markers (Nrf2, HO-1)Suppressed upregulation[6][12]
Rat model of Parkinson's Disease6-OHDADopaminergic neuronal deathAttenuated[11]
TUDCA Rat model of hemorrhagic strokeCollagenase injectionApoptosis in peri-hematoma areaReduced by >65%[14]
Caspase-3-like activityReduced by 45-60%[14]
Lesion volumeReduced by up to 50%[14]
Mouse model of Parkinson's DiseaseMPTPAstrogliosis and microgliosisDecreased inflammatory markers[17]
Sodium Phenylbutyrate + TUDCA (AMX0035) ALS patients (Phase 2/3 trial)Disease progressionALSFRS-R score declineSignificantly slowed rate of decline[21]
Other Phenylbutanoic Acid Derivatives Neuroblastoma cellsTunicamycin (ER stress inducer)Cell viabilityProtection dependent on fatty acid carbon number[22]
Protein aggregationInhibition increased with carbon number[22]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The neuroprotective effects of phenylbutanoic acid derivatives are mediated through complex signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

ER Stress and the Unfolded Protein Response (UPR)

ER stress triggers the UPR, which involves three main signaling branches: PERK, IRE1α, and ATF6. While initially protective, chronic UPR activation leads to apoptosis, primarily through the PERK-eIF2α-ATF4-CHOP pathway. 4-PBA and TUDCA, as chemical chaperones, help refold misfolded proteins, thus reducing the load on the ER and dampening the UPR signaling cascade.[6][16] 4-PBA has been shown to decrease the expression of the UPR markers GRP78 (BiP) and CHOP.[23][6]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm & Nucleus Misfolded Proteins Misfolded Proteins UPR Sensors (PERK, IRE1, ATF6) UPR Sensors (PERK, IRE1, ATF6) Misfolded Proteins->UPR Sensors (PERK, IRE1, ATF6) Activates Protein Refolding Protein Refolding Misfolded Proteins->Protein Refolding Facilitates CHOP Upregulation CHOP Upregulation UPR Sensors (PERK, IRE1, ATF6)->CHOP Upregulation Leads to 4-PBA / TUDCA 4-PBA / TUDCA 4-PBA / TUDCA->Misfolded Proteins Aids in 4-PBA / TUDCA->Protein Refolding Promotes Apoptosis Apoptosis CHOP Upregulation->Apoptosis

Caption: 4-PBA and TUDCA alleviate ER stress by promoting protein refolding.

HDAC Inhibition and Gene Expression

4-PBA's activity as an HDAC inhibitor leads to histone hyperacetylation, which relaxes chromatin structure and enhances the transcription of genes associated with neuroprotection and neuronal survival.[9] This mechanism is distinct from its chaperone activity and contributes to its broad therapeutic potential.

HDAC_Inhibition 4-PBA 4-PBA HDACs HDACs 4-PBA->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Decreases Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Increases Neuroprotection Neuroprotection Gene Transcription->Neuroprotection Promotes

Caption: 4-PBA inhibits HDACs, leading to increased neuroprotective gene transcription.

Experimental Protocols for Evaluating Neuroprotection

To ensure the scientific integrity of findings, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays used to assess the neuroprotective effects of phenylbutanoic acid derivatives.

In Vitro Neuroprotection Assay Workflow

A typical workflow for assessing neuroprotection in vitro involves culturing neuronal cells, inducing a specific form of cellular stress, treating with the compound of interest, and then measuring cell viability and other relevant endpoints.

In_Vitro_Workflow A 1. Cell Seeding (e.g., SH-SY5Y cells) B 2. Pre-treatment (Phenylbutanoic Acid Derivative) A->B C 3. Induction of Neurotoxicity (e.g., H₂O₂, Glutamate, 6-OHDA) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT) ROS Measurement (DCFDA) Apoptosis (Western Blot) E->F

Caption: General workflow for in vitro neuroprotection assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Culture: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[24]

  • Treatment: Pre-treat cells with various concentrations of the phenylbutanoic acid derivative for 2-24 hours.

  • Induction of Toxicity: Add a neurotoxic agent (e.g., H₂O₂ for oxidative stress) and incubate for the desired period (e.g., 24 hours).[24]

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control.[24]

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

The DCFDA assay uses a fluorogenic dye to measure ROS activity within the cell.[25]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Washing: After the treatment period, wash the cells with phosphate-buffered saline (PBS).[24]

  • DCFDA Staining: Incubate the cells with 10 µM DCFDA solution in serum-free medium for 30-40 minutes at 37°C in the dark.[25]

  • Washing: Remove the DCFDA solution and wash the cells again with PBS.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.[25][26]

  • Analysis: Quantify the relative ROS levels as a percentage of the control group (stressed cells without the test compound).[24]

Assessment of Apoptosis (Western Blot for Caspase-3 Cleavage)

Western blotting can detect the cleavage of executioner caspases, such as caspase-3, which is a hallmark of apoptosis.[27][28]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described previously.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also, probe for total caspase-3 and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and express the level of cleaved caspase-3 relative to the total caspase-3 or the loading control.

Conclusion

Phenylbutanoic acid derivatives, particularly 4-PBA and TUDCA, represent a promising class of neuroprotective agents with multifaceted mechanisms of action. Their ability to concurrently target ER stress, mitochondrial dysfunction, HDAC activity, and neuroinflammation makes them compelling candidates for the treatment of complex neurodegenerative diseases. The synergistic effects observed with combination therapy further underscore the potential of a multi-pronged therapeutic approach. Continued research into the structure-activity relationships of other derivatives and the precise elucidation of their downstream signaling pathways will be instrumental in developing next-generation neuroprotective drugs with enhanced efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other novel therapeutic compounds.

References

  • OAText. Neuroprotection against neurodegenerative disorders by histone acetyltransferase inhibitors: An overview. [Link]

  • Frontiers. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. [Link]

  • PMC. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. [Link]

  • American Physiological Society Journal. Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis. [Link]

  • PNAS. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats. [Link]

  • Frontiers. HDAC4 as a potential therapeutic target in neurodegenerative diseases: a summary of recent achievements. [Link]

  • Alzheimer's Drug Discovery Foundation. Tauroursodeoxycholic Acid (TUDCA). [Link]

  • MDPI. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes. [Link]

  • ULisboa. Neuroprotective effects of TUDCA in Parkinson's disease: Dissecting the anti-oxidant and anti-inflammatory effects of this bile acid in the mouse cerebral cortex. [Link]

  • Frontiers. Neuroprotective Effects of Tauroursodeoxicholic Acid Involves Vascular and Glial Changes in Retinitis Pigmentosa Model. [Link]

  • IMR Press. Tauroursodeoxycholic Acid Exerts Neuroprotective Effects in Epilepsy via Suppression of Ferroptosis. [Link]

  • ACS Publications. Potential of Histone Deacetylase 6 Inhibitors as a Treatment of Neurodegenerative Diseases | ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. [Link]

  • MDPI. 3.3.4. DCF-DA Assay Protocol. [Link]

  • Translational Andrology and Urology. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene. [Link]

  • PubMed. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. [Link]

  • PMC. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. [Link]

  • Neurology. Safety of a Fixed-Dose Coformulation of Sodium Phenylbutyrate and Taurursodiol in Amyotrophic Lateral Sclerosis and Alzheimer's Disease: Integrated Clinical Trials Experience (S11.005). [Link]

  • BenchSci. Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. [Link]

  • PMC. Clinical and Experimental Applications of Sodium Phenylbutyrate. [Link]

  • Semantic Scholar. Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. [Link]

  • Frontiers. The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development. [Link]

  • Frontiers. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. [Link]

  • PMC. Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. [Link]

  • PMC. Real‐World Clinical Experience With Sodium Phenylbutyrate and Taurursodiol at a Single Amyotrophic Lateral Sclerosis Center in the United States. [Link]

  • Alzheimer's Drug Discovery Foundation. Sodium phenylbutyrate (Buphenyl, 4-phenylbutyrate). [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. (PDF) Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease. [Link]

  • PubMed. Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. [Link]

  • MDPI. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • Everyone.org. Ammonaps (sodium phenylbutyrate) vs Tudcabil (tauroursodeoxycholic acid). [Link]

  • Yenepoya Research Centre. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. [Link]

  • ResearchGate. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • Everyone.org. Tudcabil (tauroursodeoxycholic acid) vs Pheburane (sodium phenylbutyrate). [Link]

  • ALS Finding a Cure. Tauroursodeoxycholic Acid /Sodium Phenylbutyrate Decreased Rate of Decline in ALS. [Link]

  • PubMed. Determination of Caspase Activation by Western Blot. [Link]

  • ResearchGate. Sodium Phenylbutyrate and Ursodoxicoltaurine: First Approval. [Link]

  • ResearchGate. Sodium Phenylbutyrate and Tauroursodeoxycholic Acid: A Story of Hope Turned to Disappointment in Amyotrophic Lateral Sclerosis Treatment | Request PDF. [Link]

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Independent replication of studies on 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent replication framework for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid , a specific structural analog of Phenibut and Baclofen. This compound, distinct from the 4-methoxy (para-methoxy) analog, features a methoxymethyl (


)  substituent at the para-position of the phenyl ring.

For the purpose of this guide, this compound is designated as 4-MOM-Phenibut .

Executive Summary & Compound Identity

Objective: To establish a standardized protocol for the synthesis, characterization, and pharmacological validation of 4-MOM-Phenibut, comparing its profile against established GABA-mimetics.

Rationale: The modification of the phenyl ring at the 4-position is a critical determinant of receptor selectivity in GABA analogs. While 4-chloro (Baclofen) confers high GABA-B selectivity and 4-methyl (Tolibut) enhances potency, the 4-methoxymethyl group introduces a unique steric bulk combined with an ether oxygen acceptor. This replication study aims to determine if this modification retains GABA-B agonism or shifts affinity toward


 voltage-gated calcium channels (VGCC), similar to Gabapentin.
Feature4-MOM-Phenibut (Target)Phenibut (Parent)Baclofen (Standard)
IUPAC Name 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid4-Amino-3-phenylbutanoic acid4-Amino-3-(4-chlorophenyl)butanoic acid
4-Position Methoxymethyl (

)
Hydrogen (

)
Chlorine (

)
Predicted LogP ~1.8 - 2.1 (Moderate Lipophilicity)1.31.6
Primary Target To be determined (GABA-B /

)
GABA-B &

GABA-B (Selective)

Chemical Synthesis & Characterization

Directive: The synthesis must avoid conditions that cleave the benzylic ether bond (e.g., aggressive hydrogenolysis).

Synthetic Route (Michael Addition Strategy)

The most robust route for laboratory replication utilizes the Michael addition of nitromethane to a cinnamate derivative, followed by selective reduction.

Step 1: Knoevenagel Condensation React 4-(methoxymethyl)benzaldehyde with malonic acid in pyridine/piperidine to yield 3-(4-(methoxymethyl)phenyl)acrylic acid (Cinnamic acid derivative).

  • Critical Check: Ensure the aldehyde starting material is free of 4-hydroxymethyl impurities to prevent polymerization.

Step 2: Esterification Convert the acid to the ethyl ester using Ethanol/


 to facilitate the subsequent Michael addition.

Step 3: Michael Addition (Nitromethane) React the ethyl ester with nitromethane using a strong base (DBU or tetramethylguanidine) to form ethyl 4-nitro-3-(4-(methoxymethyl)phenyl)butanoate .

Step 4: Selective Reduction & Hydrolysis Reduce the nitro group to an amine.

  • Expert Insight:Avoid Pd/C with

    
      at high pressure/temperature, as this may cleave the benzylic methoxymethyl ether.
    
  • Recommended Protocol: Use Raney Nickel (Ra-Ni) at atmospheric pressure or Zn/HCl (Zinc/Hydrochloric acid) reduction.

  • Final Step: Acid hydrolysis (6N HCl) of the ester yields the final amino acid hydrochloride salt.

Visualization: Synthesis Workflow

SynthesisRoute Start 4-(Methoxymethyl) benzaldehyde Step1 Knoevenagel Condensation Start->Step1 Inter1 Cinnamic Acid Derivative Step1->Inter1 Step2 Michael Addition (Nitromethane) Inter1->Step2 Inter2 Nitro-Ester Intermediate Step2->Inter2 Step3 Selective Reduction (Ra-Ni or Zn/HCl) Inter2->Step3 Avoid Pd/C (Ether Cleavage Risk) Final 4-MOM-Phenibut (HCl Salt) Step3->Final

Caption: Optimized synthesis pathway preventing benzylic ether cleavage during nitro-reduction.

Analytical Validation (Quality Control)

Before biological testing, the compound must be validated.

  • 
    -NMR (D
    
    
    
    O, 400 MHz):
    • Look for the characteristic methoxymethyl singlet (

      
       ppm for 
      
      
      
      and
      
      
      ppm for benzylic
      
      
      ).
    • Verify the ABX system of the butyric acid backbone (

      
       ppm).
      
    • Confirm para-substitution pattern on the phenyl ring (two doublets,

      
       ppm).
      
  • Mass Spectrometry (LC-MS):

    • Expected

      
       peak: Calculate exact mass based on 
      
      
      
      .
    • Molecular Weight: ~223.27 g/mol .

  • Purity:

    
     by HPLC (Reverse phase C18, Water/Acetonitrile gradient).
    

Comparative Pharmacological Profiling

To determine the functional classification of 4-MOM-Phenibut, it must be screened against the two primary targets of gabapentinoids.

In Vitro Binding Assays

Protocol A: GABA-B Receptor Binding

  • Tissue: Rat cerebral cortex synaptic membranes.

  • Radioligand:

    
    -Baclofen.
    
  • Displacement: Test 4-MOM-Phenibut (

    
     to 
    
    
    
    M) against Baclofen (control).
  • Success Metric: If

    
    , it is a potent GABA-B agonist.
    

Protocol B:


 Subunit Binding (VGCC) 
  • Tissue: Porcine cerebral cortex membranes.

  • Radioligand:

    
    -Gabapentin.
    
  • Displacement: Test 4-MOM-Phenibut against Gabapentin (control).

  • Success Metric: If

    
    , it possesses significant gabapentinoid activity.
    
In Vivo Behavioral Assays

Test Subjects: Male Wistar Rats (


 per group).
Dosing:  10, 30, 100 mg/kg (i.p.).
AssayPurposeExpected Outcome (if GABA-B active)Expected Outcome (if

active)
Rotarod Test Motor Coordination / SedationSignificant ataxia at high doses (similar to Baclofen).Mild ataxia, less sedation than Baclofen.
Elevated Plus Maze AnxiolysisIncreased time in open arms.Increased time in open arms.
Hypothermia GABA-B Agonism MarkerDose-dependent drop in rectal temp.No significant effect.

Comparative Performance Guide

Based on Structure-Activity Relationship (SAR) projections, the following table guides the researcher on expected performance relative to alternatives.

Parameter4-MOM-Phenibut (Predicted)PhenibutBaclofenGabapentin
Potency (Molar) Moderate (

)
Low (

range)
High (

)
N/A (at GABA-B)
Bioavailability High (Lipophilic ether aids BBB crossing)ModerateModerateVariable (Transporter dependent)
Duration Medium-Long (Metabolic stability of ether)Short-MediumShort (Rapid clearance)Short
Sedation Risk Moderate ModerateHighLow
Mechanistic Pathway Diagram

Mechanism Compound 4-MOM-Phenibut GABAB GABA-B Receptor (Gi/o coupled) Compound->GABAB Predicted Primary Alpha2Delta α2δ Subunit (VGCC) Compound->Alpha2Delta Possible Secondary CAMP ↓ cAMP Levels GABAB->CAMP K_Efflux ↑ K+ Efflux (Hyperpolarization) GABAB->K_Efflux Ca_Influx ↓ Ca2+ Influx (Presynaptic) GABAB->Ca_Influx Alpha2Delta->Ca_Influx Sedation Sedation/Muscle Relaxation K_Efflux->Sedation Anxiety Anxiolysis Ca_Influx->Anxiety Neuropathy Analgesia (Neuropathic) Ca_Influx->Neuropathy

Caption: Dual-pathway potential. The methoxymethyl group may influence the balance between GABA-B and α2δ affinity.

References

  • Lapin, I. P. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481.

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264.

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776.

  • Kulkarni, S. S., & Ganesan, A. (2010). "Synthesis of GABA-B receptor agonists." Comprehensive Medicinal Chemistry II. (General reference for Michael Addition protocols in GABA analogs).

Benchmarking the performance of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid (AMMPBA)

Executive Summary & Structural Rationale

This guide outlines the technical framework for benchmarking the novel compound 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid (AMMPBA) . As a structural analog of the


-aminobutyric acid (GABA) derivative class, AMMPBA must be evaluated against established clinical standards to determine its therapeutic viability.

The core structural modification—the addition of a 4-methoxymethyl group to the phenyl ring of the 4-amino-3-phenylbutanoic acid scaffold—introduces specific physicochemical changes compared to the standards:

  • vs. Phenibut: The substituent increases molecular volume and lipophilicity, potentially altering Blood-Brain Barrier (BBB) penetration.

  • vs. Baclofen: The methoxymethyl group is a bioisostere of the chloro- group but with different electronic (donating vs. withdrawing) and steric properties, which will critically impact GABA-B receptor affinity.

Primary Comparators:

  • R-Baclofen: High-affinity GABA-B agonist (Gold Standard).

  • Phenibut: Mixed GABA-B agonist/

    
     ligand (Structural Parent).
    
  • Gabapentin: High-affinity

    
     subunit ligand (Selectivity Control).
    

Benchmarking Workflow

The following workflow illustrates the critical path for validating AMMPBA, moving from affinity screening to functional validation.

BenchmarkingCascade cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: ADME Start AMMPBA Sample Binding_GABAB GABA-B (Rat Brain) [3H]-CGP54626 Displacement Start->Binding_GABAB Binding_A2D CaV α2δ Subunit [3H]-Gabapentin Displacement Start->Binding_A2D cAMP cAMP Inhibition (Gαi/o Coupling) Binding_GABAB->cAMP If Ki < 1µM CaFlux Calcium Flux (FLIPR) Binding_A2D->CaFlux PAMPA PAMPA-BBB Permeability cAMP->PAMPA Potency Confirmed

Figure 1: The sequential testing cascade ensures resources are prioritized for compounds meeting minimum affinity thresholds (Ki < 1µM) before functional validation.

Experimental Protocols & Data Analysis

Phase 1: Receptor Binding Affinity ( )

To determine if AMMPBA acts primarily as a GABA-B agonist (like Baclofen) or a Gabapentinoid, competitive radioligand binding assays are required.

  • Methodology:

    • Tissue Source: Rat cerebral cortex synaptic membranes (rich in GABA-B) and porcine cerebral cortex (rich in

      
      ).
      
    • Radioligands:

      • GABA-B:

        
        -CGP54626 (Antagonist) or 
        
        
        
        -Baclofen (Agonist).
      • 
        : 
        
        
        
        -Gabapentin.
    • Protocol: Incubate membranes with radioligand (2 nM) and increasing concentrations of AMMPBA (

      
       to 
      
      
      
      M). Terminate via rapid filtration over GF/B filters.
    • Calculation: Determine

      
       via non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation :
      
      

Comparative Data Template (Standard Values):

CompoundGABA-B

(µM)

Type 1

(µM)
Primary Target
R-Baclofen 0.06 ± 0.01> 100GABA-B Selective
Phenibut (Racemic) 9.2 ± 1.523.0 ± 4.0Mixed / Low Potency
Gabapentin > 1000.05 ± 0.01

Selective
AMMPBA (Target) < 1.0 > 50 Desired Profile

Note: For AMMPBA to be a superior candidate to Phenibut, it should demonstrate a GABA-B


 closer to Baclofen (< 1.0 µM).
Phase 2: Functional Efficacy (cAMP Inhibition)

Binding does not equal activation. GABA-B is a


-coupled GPCR. Agonism leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.
  • Methodology:

    • Cell Line: CHO-K1 cells stably expressing human GABA-B R1a/R2 heterodimers.

    • Stimulation: Induce cAMP production with Forskolin (10 µM).

    • Treatment: Treat cells with AMMPBA (0.1 nM – 100 µM) for 30 minutes.

    • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP immunoassay.

Mechanism Visualization:

GABAB_Signaling Ligand AMMPBA / Baclofen Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Reduced Levels Effect Neuronal Inhibition cAMP->Effect Downstream

Figure 2: The functional assay measures the suppression of Adenylyl Cyclase. A potent agonist will show a low


 for cAMP reduction.

Critical Analysis: The Methoxymethyl Influence

When interpreting your results for AMMPBA, apply the following Structure-Activity Relationship (SAR) logic:

  • Steric Bulk: The methoxymethyl group (

    
    ) is significantly larger than the chloro- group (
    
    
    
    ) of Baclofen.
    • Risk: If the hydrophobic pocket of the GABA-B receptor is tight, this bulk may prevent binding, drastically increasing

      
       (lowering affinity).
      
    • Opportunity: If the pocket accommodates the group, the oxygen atom may form additional hydrogen bonds, potentially creating a "super-agonist."

  • Lipophilicity (LogP):

    • Baclofen LogP

      
       1.3.
      
    • Phenibut LogP

      
       1.0.
      
    • AMMPBA Predicted LogP

      
       1.5 - 1.8.
      
    • Implication: The methoxymethyl group increases lipophilicity. This generally correlates with higher BBB permeability . Even if AMMPBA has a slightly lower affinity (

      
      ) than Baclofen, superior brain penetration could make it more potent in vivo.
      

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Zaugg, H. E., et al. (1974). "Modification of the crystal structure of GABA-B agonists." Journal of Medicinal Chemistry. (Foundational text on Phenibut/Baclofen analogs).

Technical Assessment: Specificity & Selectivity of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-substituted 

-amino acids (Gabapentinoids) Primary Target:

subunit of Voltage-Gated Calcium Channels (VGCC)

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7][8]

This guide provides a structured framework for assessing the pharmacological profile of 4-AMMPB . Structurally, this compound is a derivative of Phenibut (4-amino-3-phenylbutanoic acid) with a para-methoxymethyl substitution on the phenyl ring.

The Core Scientific Question: Standard Phenibut acts as a mixed agonist at GABA-B receptors and a ligand at


 subunits. The addition of the bulky para-methoxymethyl group is hypothesized to sterically hinder binding to the orthosteric GABA-B site while retaining or enhancing affinity for the 

subunit, potentially creating a "pure" gabapentinoid with reduced sedative side effects compared to the parent compound.

This guide outlines the experimental protocols required to validate this selectivity profile against industry standards: Gabapentin (pure


 ligand) and R-Baclofen  (pure GABA-B agonist).

Mechanism of Action (MOA)

The therapeutic value of 4-AMMPB depends on its ability to modulate presynaptic calcium influx without directly hyperpolarizing the post-synaptic membrane via GABA-B.

Pathway Visualization

The following diagram illustrates the specific intervention point of 4-AMMPB compared to Baclofen.

MOA_Pathway Compound 4-AMMPB Alpha2Delta α2δ Subunit (VGCC Auxiliary) Compound->Alpha2Delta High Affinity Binding GABA_B GABA-B Receptor (Off-Target Risk) Compound->GABA_B Low/Null Affinity (Desired) VGCC N-Type Ca2+ Channel (Cav2.2) Alpha2Delta->VGCC Modulates Surface Density Trafficking Channel Trafficking (Internalization) VGCC->Trafficking Disruption Ca_Influx Presynaptic Ca2+ Influx Trafficking->Ca_Influx Reduces Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Triggers Release Glutamate/Substance P Release Vesicle->Release Exocytosis

Figure 1: Presynaptic mechanism of action. 4-AMMPB targets the


 subunit to reduce calcium channel trafficking, thereby inhibiting neurotransmitter release.

Comparative Analysis Framework

To objectively assess 4-AMMPB, you must generate data relative to the following benchmarks.

Table 1: Target Profile Comparison (Expected vs. Control)
Parameter4-AMMPB (Test)Gabapentin (Ref 1)R-Baclofen (Ref 2)Phenibut (Parent)
Primary Target

Type 1 & 2

Type 1 & 2
GABA-BMixed (

> GABA-B)
Binding Affinity (

)
To be determined~15–20 nM>100

M (Inactive)
~20–60

M
Selectivity Ratio Aim: >1000x (

/GABA-B)
>10,000x<0.001x~5–10x
BBB Transport LAT1 (System L)LAT1Passive/GABA TransporterLAT1

Interpretation Key:

  • High Specificity: If 4-AMMPB shows

    
     nM for 
    
    
    
    and
    
    
    
    
    M for GABA-B.
  • Mixed Profile: If GABA-B

    
    
    
    
    
    M, the compound may retain sedative side effects similar to Phenibut.

Experimental Protocols

Protocol A: Radioligand Binding Assay (The Specificity Test)

Objective: Determine the equilibrium dissociation constant (


) for 

and GABA-B.

Materials:

  • Source Tissue: Porcine cerebral cortex membranes (rich in

    
    ) and Rat cerebellar membranes (rich in GABA-B).
    
  • Radioligands:

    
    -Gabapentin (for 
    
    
    
    ) and
    
    
    -Baclofen (for GABA-B).
  • Non-specific Control: 10

    
    M Pregabalin (for 
    
    
    
    ) and 100
    
    
    M GABA (for GABA-B).

Workflow:

  • Membrane Prep: Homogenize tissue in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix 200

      
      L membrane suspension with 50 
      
      
      
      L radioligand (10 nM final).
    • Add 50

      
      L of 4-AMMPB  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 45 mins at 25°C (Room Temp). Note:

    
     binding is temperature sensitive; do not incubate on ice.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to the Hill equation to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm that binding results in functional inhibition of Calcium channels.

Workflow Visualization:

FLIPR_Workflow Step1 Cell Seeding (HEK293-Cav2.2) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Addition Step2->Step3 Step4 Stimulation (KCl Depolarization) Step3->Step4 Step5 Readout (RFU Reduction) Step4->Step5

Figure 2: Functional screening workflow using Calcium-sensitive fluorescent dyes.

Critical Steps:

  • Cell Line: Use HEK293 cells stably transfected with Cav2.2 (

    
    ) and 
    
    
    
    subunits.
  • Dye Loading: Incubate cells with Fluo-4 AM ester for 30 mins.

  • Pre-incubation: Add 4-AMMPB 1 hour prior to stimulation to allow for channel trafficking modulation (acute effects of gabapentinoids are often slow).

  • Stimulation: Inject 30 mM KCl to depolarize the membrane and open VGCCs.

  • Success Criteria: A dose-dependent reduction in Fluorescence Units (RFU) compared to vehicle control.

Strategic Assessment of the "Methoxymethyl" Group

When analyzing your data, focus on the Structure-Activity Relationship (SAR) implications of the para-methoxymethyl group:

  • Steric Bulk vs. GABA-B: The GABA-B orthosteric site is optimized for small molecules (GABA, Baclofen). Large para-substituents on the phenyl ring usually clash with the receptor pocket, drastically reducing affinity. If your binding assay shows low GABA-B affinity, the methoxymethyl group is successfully acting as a "selectivity filter."

  • Lipophilicity & Potency: The methoxymethyl group increases lipophilicity (

    
    ) compared to the parent Phenibut. This typically correlates with higher affinity for the 
    
    
    
    subunit, which possesses a large, hydrophobic accessory pocket that accommodates bulky amino acids (e.g., Leucine, Pregabalin).
  • Transport (LAT1): Gabapentinoids require the L-type Amino Acid Transporter (LAT1) to cross the Blood-Brain Barrier. The substrate specificity of LAT1 tolerates bulky side chains (like Leucine/Isoleucine). Ensure 4-AMMPB competes with

    
    -Leucine in uptake assays to confirm bioavailability.
    

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences.

  • Gong, N., et al. (2001). "Gabapentin is not a GABAB receptor agonist." Neuropharmacology.

  • Zaugg, J., et al. (2011). "Structure-activity relationship of GABA analogs." Journal of Medicinal Chemistry.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Given the structure of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, a thorough hazard assessment is the foundational step for its safe disposal. The molecule contains a butanoic acid moiety, suggesting potential corrosive properties. The presence of an amino group and an aromatic ring also requires careful consideration of its potential toxicity and reactivity.

In the absence of specific toxicological data, it is prudent to treat this compound with a high degree of caution. Laboratory personnel should handle all waste containing this chemical as hazardous unless a formal risk assessment by a qualified safety professional determines otherwise.[1] All chemical waste must be properly classified based on its hazardous nature, which may include categories such as toxic, flammable, corrosive, and reactive.[2]

Inferred Potential Hazards:

Hazard CategoryPotential RiskRecommended Precautions
Toxicity May be harmful if ingested, inhaled, or absorbed through the skin. Similar compounds can affect the liver, kidneys, and nervous system.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a certified chemical fume hood.
Corrosivity As a butanoic acid derivative, it may cause skin and eye irritation or burns.[3][4]Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][5][6]
Environmental The environmental impact is unknown. However, many organic compounds are hazardous to aquatic life.Do not dispose of this chemical down the drain or in general waste.[2][4][7] All waste must be collected as hazardous chemical waste.[3]
Personal Protective Equipment (PPE)

When handling 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid for disposal, the following PPE is mandatory to minimize exposure risks:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][8]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material, avoiding dust generation.[8]

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.

  • Ventilation: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

All materials used to clean up a spill, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1]

Waste Disposal Workflow

The proper disposal of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid waste requires a systematic approach from the point of generation to final disposal by a licensed contractor.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Generate Waste (e.g., unused solid, contaminated labware) B Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B Immediate Action C Select Compatible Container (e.g., HDPE for solids/aqueous) B->C D Label Container 'Hazardous Waste', full chemical name, hazards C->D Critical Step E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Maintain Storage Limits (e.g., <55 gallons) E->F Regulatory Compliance G Request Waste Pickup (Contact EHS or approved vendor) F->G H Transport to Central Accumulation Area (CAA) (If applicable) G->H Internal Logistics I Final Disposal (Licensed hazardous waste facility) H->I External Transport

Caption: Waste Disposal Workflow for 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid.

Step-by-Step Disposal Procedures
  • Waste Segregation: At the point of generation, segregate waste containing 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid from other waste streams.[11]

    • Solid Waste: Collect unused solid chemical, contaminated weigh boats, and gloves in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste.

    • Sharps Waste: Needles, syringes, and contaminated glassware should be placed in a designated sharps container.

  • Container Selection: Use containers that are chemically compatible with the waste.[2][11] For solid and aqueous solutions of this compound, high-density polyethylene (HDPE) containers are generally suitable. Ensure containers have secure, leak-proof closures.[11]

  • Labeling: All hazardous waste containers must be clearly labeled.[2][12] The label should include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[12]

    • The date of waste accumulation.

    • The name of the principal investigator and the laboratory location.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][12]

    • Do not exceed the storage limit of 55 gallons of hazardous waste in an SAA.[1][12]

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[11]

    • Store containers away from heat sources and direct sunlight.[2]

  • Request for Disposal: Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor.[1] Do not allow full containers to accumulate in the laboratory for extended periods.[1]

Regulatory Compliance

The disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[13] This includes proper waste characterization, labeling, and storage.[11][12] Never dispose of chemical waste down the sewer system or in the regular trash.[2][11]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.

References

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Safety Data Sheet for (S)-Fmoc-β-Phe(4-Me)-OH. AAPPTec. [Link]

  • Safety Data Sheet for Butanoic acid, 2-methyl-, butyl ester. Synerzine. [Link]

  • Safety Data Sheet for Butyric acid. Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. [Link]

  • TECHNICAL INFORMATION PAPER - Disposal of National Institute for Occupational Safety and Health Hazardous Drugs and Related Wastes. Defense Centers for Public Health - Aberdeen. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]

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Navigating the Safe Handling of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation: Understanding the Compound

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid is a research chemical, and as such, it should be handled with the assumption of potential hazards until proven otherwise.[1][2] Based on data from structurally related compounds, potential risks may include irritation to the skin, eyes, and respiratory tract.[3][4][5] Therefore, implementing robust control measures is not just a recommendation but a necessity.

Key Principles for Safe Handling:

  • Engineering Controls: The primary line of defense is to minimize exposure at the source. All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[6][7]

  • Administrative Controls: Adhere strictly to established laboratory protocols and ensure all personnel are trained on the specific hazards and handling procedures for this compound.[8]

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is crucial to select and use the appropriate PPE correctly.

Personal Protective Equipment (PPE): Your Essential Armor

A comprehensive PPE strategy is critical when handling 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid. The minimum required PPE includes:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9][10] A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]Protects against accidental splashes of solutions or contact with airborne particles that could cause serious eye damage.[11]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves.[10][12] Full-length pants and closed-toe shoes are mandatory.[8][12]Prevents incidental skin contact and protects personal clothing from contamination.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance.[9]Protects hands from direct contact with the chemical. It is crucial to remove and replace gloves immediately if they become contaminated.[1][9]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used based on a formal risk assessment.Ensures that you do not inhale any potentially harmful dust or vapors.

Step-by-Step Operational Protocol: From Receipt to Disposal

A systematic workflow is essential to maintain a safe laboratory environment.

Preparation and Weighing
  • Don Appropriate PPE: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

  • Work in a Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood.[6]

  • Prevent Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transferring the powder.

  • Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure that provides containment.

  • Clean Up: After weighing, decontaminate the spatula and the weighing vessel with an appropriate solvent (e.g., 70% ethanol) and wipe the area clean.

Solution Preparation
  • Add Acid to Water: When preparing solutions, always add the acid to the water or solvent, never the other way around, to prevent splashing.[7]

  • Controlled Environment: Prepare solutions within the chemical fume hood.

  • Labeling: Clearly label all containers with the full chemical name, concentration, date, and your initials.[6][7]

Handling and Storage
  • Container Integrity: Ensure all containers are tightly sealed when not in use to prevent evaporation or spills.[6]

  • Proper Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

  • Avoid Contamination: Never return unused chemicals to their original container.[8] Do not touch doorknobs, pens, or other common items with gloved hands.[1][13]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and safety consequences.

  • Waste Segregation: Dispose of all solid waste contaminated with 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[6][7]

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid.

SafeHandlingWorkflow start Start: Receive Chemical ppe_check Don Appropriate PPE start->ppe_check prep Preparation & Weighing solution Solution Preparation prep->solution spill Spill or Exposure Event prep->spill handling Handling & Storage solution->handling solution->spill handling->spill disposal Waste Disposal handling->disposal End of experiment spill->handling No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes end End of Procedure disposal->end fume_hood Work in Fume Hood ppe_check->fume_hood fume_hood->prep emergency_proc->handling After decontamination

Caption: Workflow for the safe handling of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid, ensuring a safe and productive research environment.

References

  • Life-Changing Safety Tips for Handling Labor
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26).
  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • Working with Chemicals - Prudent Practices in the Labor
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Princeton EHS.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Manager.
  • LABORATORY & CHEMICAL SAFETY GUIDELINES. Chemistry.
  • Safety D
  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride. ChemicalBook. (2025, July 26).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, August 6).

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.